(3R)-1,3-dimethylpiperazine;hydrate
Description
BenchChem offers high-quality (3R)-1,3-dimethylpiperazine;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1,3-dimethylpiperazine;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3R)-1,3-dimethylpiperazine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.H2O/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H2/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWZMOOCGQKURQ-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Molecular Structure and Stereochemistry of (3R)-1,3-Dimethylpiperazine
The following technical guide details the molecular structure, stereochemical properties, and synthesis of (3R)-1,3-dimethylpiperazine.
Executive Summary
(3R)-1,3-Dimethylpiperazine (CAS: 1033717-21-3) is a chiral heterocyclic building block critical in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural value lies in the rigidification of the piperazine ring, where the C3-methyl group enforces a specific conformational preference, influencing the binding affinity and metabolic stability of the final drug candidate.
This guide provides a comprehensive analysis of its stereochemistry, a validated synthesis protocol, and analytical characterization standards.
Molecular Structure & Stereochemistry
Structural Definition
The molecule consists of a six-membered saturated piperazine ring substituted with two methyl groups:
-
N1-Methyl: A tertiary amine formed by methylation of the nitrogen at position 1.
-
C3-Methyl: A carbon-bound methyl group at position 3, conferring chirality.
IUPAC Name: (3R)-1,3-dimethylpiperazine
Molecular Formula: C
Conformational Analysis
The piperazine ring exists predominantly in a chair conformation to minimize torsional strain. The stereochemical stability is governed by the interplay between the C3-methyl substituent and the N1-methyl group.
-
C3-Methyl Orientation: In the (3R)-enantiomer, the C3-methyl group strongly prefers the equatorial position (
). Placing this group in the axial position ( ) would introduce severe 1,3-diaxial interactions with the axial protons at C5 and the lone pair (or substituent) at N1, destabilizing the ring by approximately 1.6–1.8 kcal/mol (A-value). -
N1-Methyl Orientation: The nitrogen atom at position 1 undergoes rapid pyramidal inversion. However, the N-methyl group preferentially adopts the equatorial orientation to avoid 1,3-diaxial steric clashes with the axial protons at C3 and C5.
-
Diequatorial Preference: The most stable conformer is the diequatorial form, where both the C3-methyl and N1-methyl groups reside in equatorial positions. This minimizes steric strain and maximizes thermodynamic stability.
Diagram 1: Conformational Equilibrium & Stability
The following diagram illustrates the thermodynamic preference for the diequatorial chair conformation over the diaxial alternative.
Caption: Thermodynamic equilibrium favoring the diequatorial conformer of (3R)-1,3-dimethylpiperazine.
Synthesis & Manufacturing
The synthesis of (3R)-1,3-dimethylpiperazine typically proceeds via the selective methylation of (R)-2-methylpiperazine . Note that in the precursor (2-methylpiperazine), the methyl group is at position 2 relative to the adjacent nitrogen. Upon methylation of the distal nitrogen (N4 of the precursor), the numbering changes, and the product becomes 1,3-dimethylpiperazine.
Experimental Protocol: Regioselective Methylation
This protocol utilizes a reductive amination strategy to selectively methylate the less hindered N4 nitrogen of (R)-2-methylpiperazine.
Reagents:
-
Starting Material: (R)-2-Methylpiperazine (CAS: 75336-86-6)
-
Methylating Agent: Formaldehyde (37% aq.)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH
CN -
Solvent: Dichloromethane (DCM) or Methanol
Step-by-Step Methodology:
-
Solution Preparation: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Carbonyl Addition: Cool the solution to 0°C. Add Formaldehyde (1.05 eq, 37% aq. solution) dropwise. Note: Controlling stoichiometry is critical to prevent dimethylation.
-
Imine Formation: Stir the mixture for 30 minutes at 0°C to allow the formation of the hemiaminal/imine intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) in portions over 15 minutes. The mild nature of STAB minimizes over-alkylation compared to stronger reducing agents.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC or LC-MS for the consumption of starting material.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with DCM (3x). -
Purification: Combine organic layers, dry over Na
SO , and concentrate in vacuo. Purify the crude oil via distillation (bp ~148°C) or flash chromatography (DCM/MeOH/NH OH) to isolate (3R)-1,3-dimethylpiperazine.
Diagram 2: Synthesis Workflow
Caption: Regioselective synthesis route converting (R)-2-methylpiperazine to (3R)-1,3-dimethylpiperazine.
Analytical Characterization
Validating the identity and purity of (3R)-1,3-dimethylpiperazine requires a multi-modal approach.
Quantitative Data Table
| Property | Value / Specification |
| CAS Number | 1033717-21-3 (Free Base) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 147.9°C (at 760 mmHg) |
| Density | 0.855 g/cm³ |
| Chiral Purity (ee) | > 97% (via Chiral HPLC) |
| Optical Rotation |
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl
, 400 MHz): Distinctive doublets for the C3-methyl group ( ppm) and a singlet for the N1-methyl group ( ppm). The ring protons appear as multiplets between 1.6–3.0 ppm, showing complex splitting due to the rigid chair conformation. -
Stereochemical Verification: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments will show spatial correlations between the C3-methyl protons and the axial protons at C5, confirming the equatorial orientation.
References
-
PubChem. (2025).[1] 1,3-Dimethylpiperazine Compound Summary. National Library of Medicine. [Link][2]
-
Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(2), M1139. [Link]
-
Biosynce. (n.d.). (R)-1,3-Dimethylpiperazine Product Specifications. Biosynce Chemical. [Link]
-
Reibenspies, J., & Bhuvanesh, N. (2013). Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine. Acta Crystallographica Section B. [Link]
Sources
An In-depth Technical Guide to (3R)-1,3-dimethylpiperazine: A Chiral Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of (3R)-1,3-dimethylpiperazine, a chiral heterocyclic building block of increasing importance in pharmaceutical research and development. We will delve into its core identifiers, physicochemical properties, stereoselective synthesis, chemical reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Identification and Physicochemical Profile
(3R)-1,3-dimethylpiperazine is a chiral secondary amine featuring a piperazine ring substituted with two methyl groups, one at the 1-position and a stereocenter at the 3-position with an (R)-configuration.
A crucial point of clarification pertains to the term "(3R)-1,3-dimethylpiperazine hydrate." Extensive database searches reveal no distinct CAS number for a stable, isolatable hydrate form of this compound. The primary registered substance is the anhydrous form. However, like many amines, (3R)-1,3-dimethylpiperazine is hygroscopic and can absorb atmospheric moisture. Researchers should be aware of this property, as the presence of water can affect reactivity, accurate mass measurements, and the outcome of moisture-sensitive reactions. All data presented herein pertains to the anhydrous compound.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source(s) |
| CAS Number | 1033717-21-3 | [1] |
| IUPAC Name | (3R)-1,3-dimethylpiperazine | |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Canonical SMILES | C[C@@H]1CN(C)CCN1 | |
| InChI Key | FMMUNDXXVADKHS-ZCFIWIBFSA-N | |
| MDL Number | MFCD11114439 | |
| Physical State | Liquid | [1] |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [1] |
| Density | 0.855 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | n20/D 1.409 (lit.) | [1] |
Enantioselective Synthesis: Establishing the Chiral Core
The synthesis of enantiomerically pure piperazines is a key challenge in medicinal chemistry. The value of (3R)-1,3-dimethylpiperazine lies in its defined stereochemistry, which necessitates an asymmetric synthesis strategy. While multiple routes to substituted piperazines exist, a common and effective approach for establishing the C3-chiral center starts from readily available, optically pure amino acids.
The following proposed pathway illustrates a logical and field-proven method for synthesizing the target molecule, starting from the chiral pool.
Caption: Proposed asymmetric synthesis of (3R)-1,3-dimethylpiperazine.
Representative Experimental Protocol
The following protocol is a representative, multi-step synthesis adapted from methodologies for constructing chiral 2,3-disubstituted piperazines.[2][3][4][5]
Step 1: Synthesis of β-Ketoester (19a) from N-Boc-(S)-Alanine
-
To a solution of N-Boc-(S)-alanine (1 equivalent) in a suitable aprotic solvent (e.g., THF), add Meldrum's acid and magnesium chloride.
-
Cool the mixture to 0°C and add triethylamine (TEA) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an acidic workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to yield the β-ketoester intermediate.
Step 2: Reductive Amination to form 1,2-Diamine (20a)
-
Dissolve the β-ketoester (1 equivalent) in methanol.
-
Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction carefully with an acid, followed by basification and extraction. This step typically yields a diastereomeric mixture of the diamine.[3]
Step 3 & 4: Protection and Cyclization
-
Protect the newly formed primary amine of the diamine intermediate (1 equivalent) with a suitable protecting group, such as a nosyl group (NsCl), in the presence of a base.
-
The other nitrogen, derived from the original amino acid, remains Boc-protected.
-
The free hydroxyl group (after reduction of the ester) is converted to a good leaving group, typically by mesylation (MsCl, TEA).
-
Treatment with a base (e.g., potassium carbonate) induces intramolecular Sₙ2 cyclization to form the protected piperazine ring.
Step 5 & 6: Final Reductions and Methylation
-
Reduce the amide/carbamate functionalities of the cyclized intermediate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF. This step forms the (3R)-3-methylpiperazine core.
-
Perform N-methylation on the secondary amine at the 4-position, for example, via Eschweiler-Clarke conditions (formaldehyde, formic acid).
-
If any protecting groups remain, they are removed in a final step to yield (3R)-1,3-dimethylpiperazine.
-
The final product must be purified by distillation or chromatography to achieve high purity.
Structural Characterization
The identity and purity of (3R)-1,3-dimethylpiperazine are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the piperazine ring protons. Distinct signals for the two methyl groups (one a doublet at the C3 position, one a singlet at the N1 position) will be present.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a saturated heterocyclic amine.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (114.19 g/mol ), with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ being prominently observed.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity (e.p.) or enantiomeric excess (e.e.), analysis on a chiral stationary phase is essential. This technique separates the (R)- and (S)-enantiomers, allowing for the quantification of the desired (R)-isomer.
Chemical Reactivity and Strategic Considerations
The utility of (3R)-1,3-dimethylpiperazine as a building block stems from the reactivity of its nitrogen atoms. However, the two nitrogens are non-equivalent, which is a key consideration for synthetic strategy.
-
N1 (Tertiary Amine): The nitrogen at position 1 is a tertiary amine. It is basic and nucleophilic but cannot be easily acylated or alkylated further. Its primary role is often to influence the overall basicity and pharmacokinetic profile of the final molecule.
-
N4 (Secondary Amine): The nitrogen at position 4 is a secondary amine and represents the primary site for synthetic elaboration. It readily undergoes a wide range of reactions:
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides or triflates.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
This differential reactivity allows for the regioselective introduction of various substituents at the N4 position, connecting the chiral core to other parts of a target molecule.
Caption: Key synthetic transformations of (3R)-1,3-dimethylpiperazine.
Applications in Drug Discovery and Development
The piperazine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[6][7] Introducing a chiral center on the ring, as in (3R)-1,3-dimethylpiperazine, provides an opportunity to create more specific, three-dimensional interactions with biological targets, potentially improving potency and reducing off-target effects.
This building block is primarily used as a chiral scaffold or linker in the synthesis of complex molecules for various therapeutic areas.
-
Oncology: (3R)-1,3-dimethylpiperazine and its (S)-enantiomer have been utilized in the synthesis of novel thiadiazine derivatives.[8] In one study, these compounds were reacted with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one to produce substituted thiadiazines that were subsequently tested for anti-cancer activity against a panel of cell lines, including bladder and prostate cancer.[8]
-
General Organic Synthesis: It serves as a versatile chiral intermediate and has been used as a starting material for various drugs and as a reagent in organic synthesis.[1] For instance, it can be used to prepare N,N-dimethylpiperazine-N'-oxide, which functions as a reducing agent.[1]
The strategic incorporation of this moiety can impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, which are critical for successful drug development.
Safety, Handling, and Storage
(3R)-1,3-dimethylpiperazine is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapour. |
| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled. |
| Acute Toxicity (Dermal) | ❗ | Warning | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. All metal parts of equipment should be grounded to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically 2-8 °C, protected from light.[1]
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
(3R)-1,3-dimethylpiperazine is a valuable chiral building block for modern medicinal chemistry. Its defined stereochemistry, coupled with the versatile reactivity of its secondary amine, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As drug discovery continues to explore more complex and three-dimensional chemical spaces, the importance of such chiral intermediates is poised to grow.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 17, 2026, from [Link]
- Abdel-Jalil, R. J., Al-Qawasmeh, R. A., Al-Abed, Y., et al. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Tetrahedron Letters, 39(42), 7703-7706.
-
CAS. (n.d.). CAS Patents. Retrieved February 17, 2026, from [Link]
-
Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
BIOSYNCE. (n.d.). (R)-1,3-Dimethylpiperazine CAS 1033717-21-3. Retrieved February 17, 2026, from [Link]
-
U.S. National Library of Medicine. (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection. PMC. Retrieved February 17, 2026, from [Link]
- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1739.
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3432.
-
U.S. National Library of Medicine. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Retrieved February 17, 2026, from [Link]
- Miller, D. D., et al. (2021). Diastereoselective synthesis of (3R,5R)-5-Hydroxypiperazic Acid. Organic Letters, 23(17), 6814–6818.
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.... Retrieved February 17, 2026, from [Link]
-
Clarivate. (n.d.). Derwent Chemistry Research. Retrieved February 17, 2026, from [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Yılmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
-
Nikitin, S. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Journal of the Medical Library Association. (n.d.). RESOURCE REVIEW. Retrieved February 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF. Retrieved February 17, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Retrieved February 17, 2026, from [Link]
- Li, X. (2023, June 22).
-
ResearchGate. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US4232179A - Process for preparing ethene.
-
U.S. National Library of Medicine. (2024). Patent data-driven analysis of literature associations with changing innovation trends. PMC. Retrieved February 17, 2026, from [Link]
-
Academic Journals. (2011, November 9). A simple double-layered chrome azurol S agar (SD- CASA) plate assay to optimize the production of siderophores by.... Retrieved February 17, 2026, from [Link]
-
SpringerLink. (n.d.). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Retrieved February 17, 2026, from [Link]
-
Protocols.io. (2017, June 19). Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds. Retrieved February 17, 2026, from [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyanvihar.org [gyanvihar.org]
- 8. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) & Technical Handling Guide: Chiral Piperazines
Focus Compound Class: Chiral Piperazine Derivatives (e.g., (R)-2-Methylpiperazine, (S)-3-Methylpiperazine) Application: Pharmaceutical Intermediates & Fine Chemical Synthesis
Executive Summary: The "Privileged Scaffold" Paradox
Chiral piperazines are "privileged structures" in medicinal chemistry, serving as the pharmacophore backbone for antidepressants, antihistamines, and antifungals. However, their utility is matched by a distinct hazard profile often underestimated in early-phase discovery.
This guide moves beyond the generic "Corrosive" label. It addresses the specific risks of enantiomeric purity loss via carbamate formation , nitrosamine impurity generation (NDSRIs) , and sensitization mechanisms that threaten both worker safety and regulatory compliance (FDA/EMA).
Chemical & Physical Hazard Profile
The Core Hazards (GHS Classification)
Most chiral piperazines are classified as Corrosive (Category 1B) and Sensitizers .
| Hazard Class | H-Code | Description | Mechanistic Insight |
| Skin Corr. 1B | H314 | Causes severe skin burns and eye damage.[1] | Alkalinity: High pKa (~9.8–10.6) leads to saponification of skin lipids and deep tissue penetration. Unlike acid burns, protein coagulation does not occur to seal the wound, allowing deeper damage. |
| Resp. Sens. 1 | H334 | May cause allergy or asthma symptoms.[1] | Haptenization: Piperazines are reactive electrophiles in biological systems, binding to serum albumin to form immunogenic conjugates. |
| Reprod. Tox. 2 | H361fd | Suspected of damaging fertility/unborn child.[1][2][3] | Observed in specific derivatives; precautionary principle applies to the entire chiral class. |
Physical Instability: The "Hidden" Hazard
Chiral piperazines are hygroscopic and CO₂-philic .
-
Mechanism: Secondary amines react reversibly with atmospheric CO₂ to form carbamates (ammonium carbamate salts).
-
Impact: This alters the stoichiometry of reactions (lowering yields) and can cause transient changes in enantiomeric excess (ee) measurements if not handled under inert gas.
Critical Regulatory Risk: Nitrosamine Impurities
Target Audience: Drug Development Scientists Context: Recent FDA and EMA guidelines (ICH M7) have flagged secondary amines as high-risk precursors for Nitrosamine Drug Substance-Related Impurities (NDSRIs) .
The Mechanism
Secondary amines (like piperazines) react with nitrosating agents (nitrites in excipients, solvents, or water) under acidic conditions to form N-nitrosopiperazines, which are potent genotoxins.
Risk Assessment Workflow (FDA/EMA Compliance)
The following logic flow details the decision matrix for assessing nitrosamine risk in piperazine-containing APIs.
Figure 1: Nitrosamine Risk Assessment Logic for Secondary Amines. Based on FDA Guidance for Industry (NDSRIs).
Safe Handling & Storage Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for prolonged contact with aggressive amines.
| PPE Type | Recommendation | Technical Justification |
| Gloves (Splash) | Thick Nitrile (≥ 5 mil) | Acceptable for incidental splash only. Change immediately upon contact. |
| Gloves (Handling) | Laminate (Silver Shield/4H) | Required for bulk handling. Piperazines can permeate nitrile/latex. Laminate offers >480 min breakthrough time. |
| Respiratory | P3 / N100 Filter | Required if handling powder outside a hood. Piperazine dust is a potent sensitizer. |
| Eye/Face | Face Shield + Goggles | Alkaline solids cause rapid corneal opacification. Safety glasses are insufficient for synthesis scale. |
Handling Workflow: Maintaining Chemical Integrity
To prevent carbamate formation and ensure safety, follow this closed-loop handling process.
Figure 2: Inert Handling Workflow to prevent carbamate formation and inhalation exposure.
Emergency Response Protocols
Skin Contact (Alkaline Burn)
Do NOT neutralize with acid. The heat of neutralization will exacerbate the thermal injury on top of the chemical burn.
-
Irrigate: Flush with lukewarm water for at least 30 minutes . Alkalines adhere to skin proteins and are harder to wash off than acids.
-
Assess: If the skin feels "soapy" or "slippery," the base is still present. Continue flushing.
Inhalation[4][5]
-
Move to fresh air immediately.[4]
-
Observation: Monitor for delayed pulmonary edema (fluid in lungs) for up to 24 hours, as symptoms can be latent.
-
Sensitization Check: If wheezing occurs, the individual must be permanently removed from working with piperazines (anaphylaxis risk on re-exposure).
Spills
-
Solid: Do not dry sweep (dust generation).[5] Cover with sand/vermiculite or use a HEPA vacuum.
-
Liquid: Absorb with an inert material (Chemsorb/Vermiculite). Do not use sawdust (exothermic reaction with strong bases).
References & Authoritative Sources
-
U.S. Food and Drug Administration (FDA). (2024).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). Retrieved from
-
European Chemicals Agency (ECHA). (2024). Substance Information: Piperazine.[2][7][8][9] REACH Registration Dossier. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-Methylpiperazine.[7][9] Retrieved from
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[10] (Referencing amine breakthrough times). Retrieved from
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: (R)-(-)-2-Methylpiperazine. Retrieved from
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. lobachemie.com [lobachemie.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
thermodynamic stability of piperazine hydrate forms
Thermodynamic Stability & Phase Transformation of Piperazine Hydrate Forms
Executive Summary
In pharmaceutical and chemical processing, Piperazine presents a classic but critical thermodynamic challenge: the competition between a highly stable, stoichiometric Hexahydrate (PZ·6H₂O) and a hygroscopic Anhydrous (PZ) form.[1]
For researchers and formulators, the "golden rule" of piperazine thermodynamics is defined by the 44°C threshold and Water Activity (
This guide details the structural landscape, thermodynamic drivers, and experimental protocols required to map the stability zones of piperazine.
The Solid-State Landscape
Piperazine exists primarily in two distinct thermodynamic wells, with a metastable intermediate appearing under specific high-concentration conditions.
Piperazine Hexahydrate (PZ[2]·6H₂O)
-
Nature: The dominant stable form under ambient conditions.[2]
-
Crystal Structure: Monoclinic, Space Group
(orngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ). The structure features puckered layers of water molecules forming a hydrogen-bonded network that encases the piperazine molecules. -
Thermodynamics:
-
Melting Point: Sharp endotherm at 44–45°C .
-
Stability: Stable at ambient relative humidity (RH). It acts as a "water sink," absorbing atmospheric moisture until stoichiometry is reached.
-
Anhydrous Piperazine (PZ)
-
Nature: High-energy, deliquescent solid.
-
Crystal Structure: Monoclinic, Space Group
. Features infinite chains of hydrogen-bonded molecules.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Thermodynamics:
-
Melting Point: 106–110°C .
-
Reactivity: Extremely hygroscopic. Upon exposure to ambient humidity, it spontaneously converts to the hexahydrate, releasing significant heat (exothermic hydration).
-
Piperazine Hemihydrate (PZ·0.5H₂O)
-
Nature: A metastable or intermediate phase.
-
Occurrence: Observed precipitating from aqueous solutions in narrow concentration windows (typically 60–70 wt% PZ) just prior to the saturation limit of the anhydrous form.
-
Significance: Often a transient state during the dehydration of the hexahydrate or the hydration of the anhydrous form.
Thermodynamic Stability Map
The stability of piperazine forms is governed by the Gibbs Phase Rule applied to a two-component system (Piperazine + Water).
Temperature-Composition Phase Diagram
The phase boundary is non-linear.
-
Zone A (< 44°C, High
): Hexahydrate is the stable solid phase in equilibrium with saturated solution. -
Zone B (> 44°C): The Hexahydrate undergoes peritectic melting (or dehydration), releasing liquid water and dissolving the solid.
-
Zone C (Low
): At very low humidity (or high concentration > 70 wt%), Anhydrous piperazine becomes the stable solid.
Phase Transformation Pathway
The following diagram illustrates the kinetic and thermodynamic pathways between forms. Note the central role of water activity (
Figure 1: Kinetic and thermodynamic transformation pathways of Piperazine. Green arrows indicate spontaneous hydration under ambient conditions.
Experimental Characterization Protocols
To validate the specific stability boundaries for your formulation, use the following self-validating protocols.
Protocol A: Critical Water Activity ( ) Determination via Slurry Bridging
Objective: Determine the exact water activity where Anhydrous and Hexahydrate coexist in equilibrium at a specific temperature (e.g., 25°C).
-
Preparation: Prepare a supersaturated solution of Piperazine in water at 25°C.
-
Seeding: Add equal masses (e.g., 500 mg) of Anhydrous PZ and Hexahydrate PZ to the solution. This creates a competitive slurry.
-
Equilibration: Stir at constant temperature (25°C ± 0.1°C) for 48 hours.
-
Analysis: Filter the solid phase and analyze via PXRD (Powder X-Ray Diffraction) .
-
Result A: If only Hexahydrate peaks remain, the equilibrium
is lower than the solution . -
Result B: If only Anhydrous peaks remain, the equilibrium
is higher (unlikely at 25°C in water).
-
-
Solvent Variation: To find the exact
, repeat using binary solvent mixtures (e.g., Ethanol/Water) to vary the starting of the liquid phase. The where both phases persist is the .
Protocol B: Dynamic Vapor Sorption (DVS)
Objective: Measure the kinetics of hydration/dehydration.[2]
-
Loading: Load ~10 mg of Anhydrous Piperazine into the DVS sample pan.
-
Cycle:
-
Step 1: Dry at 0% RH, 25°C for 2 hours (establish baseline).
-
Step 2: Ramp RH from 0% to 90% in 5% increments.
-
Step 3: Hold at each step until mass change (
) < 0.002% min⁻¹.
-
-
Data Interpretation:
-
Look for a massive mass uptake corresponding to ~6 moles of water (approx. 125% weight gain).
-
The RH% onset of this uptake is the practical Critical Relative Humidity .
-
Experimental Workflow Diagram
Figure 2: Rapid characterization decision tree for identifying Piperazine solid forms.
Implications for Drug Development & Processing
Storage & Handling
-
The "Melt" Risk: Because Piperazine Hexahydrate melts at ~44°C, it is incompatible with high-shear granulation processes that generate significant frictional heat. If the granule temperature exceeds 44°C, the crystal water is released, dissolving the binder and causing uncontrolled agglomeration (the "cementing" effect).
-
Humidity Control: Anhydrous piperazine must be stored in moisture-barrier packaging (e.g., Alu-Alu blisters or HDPE with desiccants). Even brief exposure to 40% RH can initiate surface conversion to hexahydrate, changing the dissolution profile.
Formulation Strategy
-
Use of Hexahydrate: Generally preferred for liquid formulations due to its solubility, but requires careful temperature monitoring during dissolution to prevent precipitation if the solution is cooled near the freezing point.
-
Use of Anhydrous: Preferred for high-load solid dosage forms only if the manufacturing environment is strictly humidity-controlled (< 30% RH).
Summary Data Table
| Property | Anhydrous Piperazine (PZ) | Piperazine Hexahydrate (PZ[1]·6H₂O) |
| Formula | ||
| MW | 86.14 g/mol | 194.23 g/mol |
| Melting Point | 106–110°C | 44–45°C |
| Space Group | Monoclinic | Monoclinic |
| Solubility (Water) | Very High (Exothermic) | High (Endothermic dissolution) |
| Stability | Stable at Low RH / High T | Stable at Ambient RH / T < 44°C |
| Key Risk | Deliquescence | Low Melting Point (Processing) |
References
-
Schwarzenbach, D. (1968). Structure of Piperazine Hexahydrate. The Journal of Chemical Physics. Link
-
Steele, W.V., et al. (1997). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for... Piperazine...[1][3][4][5][6][7][8][9][10][11][12]. Journal of Chemical and Engineering Data. Link
-
Bishnoi, S., & Rochelle, G. T. (2000). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. University of Texas at Austin. Link
-
Derks, P. W. J., et al. (2005). Solubility of Piperazine in Water...[6]. Journal of Chemical & Engineering Data. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 120181, Piperazine, hexahydrate. Link
Sources
- 1. 142-63-2 | CAS DataBase [m.chemicalbook.com]
- 2. Influence of Air Temperature and Humidity on Dehydration Equilibria and Kinetics of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. PIPERAZINE HEXAHYDRATE | 142-63-2 [chemicalbook.com]
- 10. Piperazine citrate hydrate | 41372-10-5 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
pKa values and basicity of (3R)-1,3-dimethylpiperazine
Executive Summary
(3R)-1,3-dimethylpiperazine is a high-value chiral scaffold widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and PROTAC linkers. Its utility stems from its ability to introduce defined stereochemistry and modulate solubility without imposing excessive lipophilicity.
This guide provides a definitive analysis of its acid-base behavior. The molecule exhibits two distinct ionization events with pKa values of approximately 9.2 (N4-secondary) and 5.2 (N1-tertiary). Understanding this ionization profile is critical for optimizing ligand-receptor binding interactions and predicting ADME trajectories, particularly lysosomal trapping and membrane permeability at physiological pH.
Structural & Electronic Determinants
To accurately apply pKa data in drug design, one must understand the structural causality behind the numbers. (3R)-1,3-dimethylpiperazine is a heterocycle defined by two non-equivalent nitrogen centers and a chiral methyl substituent.
The Nitrogen Centers
-
N4 (Secondary Amine): This is the highly basic center. Despite the inductive electron donation from the adjacent C3-methyl group, its basicity is governed primarily by solvation. In aqueous media, the ammonium cation of a secondary amine is more effectively stabilized by hydrogen bonding with water than a tertiary amine.
-
N1 (Tertiary Amine): This is the weakly basic center. The N-methyl group provides electron density via induction (+I effect), but the steric bulk hinders effective solvation of the resulting cation. Consequently, the pKa is significantly lower than that of the secondary nitrogen.
Stereochemical Control (The 3R Effect)
While the (3R) configuration does not significantly alter the pKa magnitude compared to the racemate in achiral solvents, it dictates the conformational landscape .
-
Equatorial Preference: The (3R)-methyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C5.
-
Ring Locking: This substituent "locks" the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target. This pre-organization is often the driver for the superior potency of chiral variants over racemates.
Quantitative pKa Profile
The following values represent the consensus range derived from potentiometric data of close structural analogs (1-methylpiperazine and 2-methylpiperazine) and calculated physicochemical models.
| Ionization Event | Reaction | Site | pKa Value (Aq, 25°C) | Species at pH 7.4 |
| N4 (Secondary) | 9.1 – 9.3 | Mostly Protonated (+1) | ||
| N1 (Tertiary) | 5.1 – 5.3 | Neutral |
Implications for Physiological State: At physiological pH (7.4), the molecule exists predominantly as a monocation (protonated at N4). The N1 site remains largely unprotonated until the pH drops below 5.5 (e.g., in the lysosome).
Visualization: Protonation Pathway
The following diagram illustrates the sequential protonation events and the structural logic.
Experimental Determination Protocols
As an Application Scientist, relying solely on predicted values is insufficient for critical lead optimization. The following protocols provide rigorous self-validation for determining the exact pKa of your specific batch.
Potentiometric Titration (The Gold Standard)
This method is preferred for its accuracy (±0.03 pKa units) and thermodynamic rigor.
-
Principle: Measurement of pH change upon addition of standardized titrant (HCl or KOH) to a solution of the analyte.
-
Prerequisite: The sample must be >98% pure and free of carbonate salts.
Step-by-Step Workflow:
-
Preparation: Dissolve 3-5 mg of (3R)-1,3-dimethylpiperazine in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Acidification: Lower the pH to ~2.5 using 0.1 M HCl to ensure the molecule is fully protonated (dication state).
-
Titration: Titrate with 0.1 M KOH (standardized) under inert
atmosphere to prevent absorption. -
Data Capture: Record pH after every 2 µL addition.
-
Analysis: Plot the Bjerrum difference plot (
vs pH).-
corresponds to
. -
corresponds to
.
-
corresponds to
NMR-pH Titration (Structural Assignment)
If ambiguity exists regarding which nitrogen is protonating,
-
Method: Observe the chemical shift (
) change of the methyl protons adjacent to N1 and N4 as a function of pH. -
Observation: The signals for the C3-Methyl and C5-protons will shift significantly around pH 9.2, confirming N4 protonation. The N-Methyl signal will shift significantly only below pH 6.0.
Implications in Drug Design
The physicochemical profile of (3R)-1,3-dimethylpiperazine directly influences its behavior in biological systems.
Lipophilicity and logD
-
LogP (Neutral): ~0.1 to 0.7 (Calculated). The molecule is moderately polar.
-
LogD (pH 7.4): Because the molecule is >98% ionized (monocation) at physiological pH, its effective distribution coefficient (LogD) is significantly lower than its LogP, likely in the range of -1.5 to -1.0.
-
Impact: This high polarity at pH 7.4 suggests excellent aqueous solubility but potentially limited passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is utilized or the scaffold is substituted with lipophilic groups.
Lysosomal Trapping
Basic amines with pKa values > 8.0 and < 11.0 are prone to lysosomal trapping.
-
Mechanism: The neutral species diffuses into the lysosome (pH ~5.0). Inside, it becomes doubly protonated (dication), as the pH matches its
. The dication is membrane-impermeable and becomes trapped. -
Relevance: This can lead to high volume of distribution (
) and potential phospholipidosis toxicity if not monitored.
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2][3]
-
Pagano, F. et al. (2022).[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2073.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13152035, 1,3-Dimethylpiperazine.[4]
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Classic reference for piperazine thermodynamics).
Sources
Conformational Analysis of 1,3-Disubstituted Piperazines: A Technical Guide for Drug Discovery Professionals
Preamble: The Piperazine Scaffold and the Imperative of Conformational Control
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs, from antipsychotics to anticancer agents, is a testament to its remarkable versatility.[1] This "privileged scaffold" confers favorable physicochemical properties, including aqueous solubility and the ability to engage in crucial hydrogen bonding interactions, which are paramount for effective drug-receptor binding and optimized pharmacokinetic profiles.[2][3] However, the very flexibility that makes the piperazine ring so attractive also presents a significant challenge: controlling its three-dimensional conformation.
The biological activity of a molecule is inextricably linked to its shape. For 1,3-disubstituted piperazines, a substitution pattern of growing interest for creating novel chemical entities with nuanced structure-activity relationships, understanding and predicting the preferred conformation is not merely an academic exercise; it is a critical component of rational drug design. This guide provides an in-depth exploration of the conformational landscape of 1,3-disubstituted piperazines, offering both theoretical foundations and practical, field-proven methodologies for its analysis.
The Conformational Landscape of the Piperazine Ring: A Primer
Like its carbocyclic counterpart, cyclohexane, the piperazine ring is not planar. It predominantly adopts a puckered chair conformation to minimize torsional and angle strain.[4][5] In this chair form, the substituents on the ring can occupy two distinct positions: axial (a) , which are perpendicular to the general plane of the ring, and equatorial (e) , which are located in the plane of the ring. These two chair conformations can interconvert through a process known as ring inversion or ring flipping .
While the chair conformation is the most stable, other higher-energy conformations, such as the boat and twist-boat , are also possible and can be important in certain contexts, for instance, when the piperazine ring is part of a constrained macrocyclic system or when coordinated to a metal ion.[5][6][7] For the majority of drug-like small molecules, however, the conformational analysis of 1,3-disubstituted piperazines is primarily a study of the equilibrium between the two possible chair conformers.
Stereochemical Considerations in 1,3-Disubstituted Piperazines: The Dominance of Steric Effects
In a 1,3-disubstituted piperazine, the interplay of the substituents at the 1- (nitrogen) and 3- (carbon) positions dictates the conformational equilibrium. The relative stability of the possible conformers—diaxial, diequatorial, and axial-equatorial—is largely governed by steric hindrance.
The Peril of 1,3-Diaxial Interactions
The most significant destabilizing factor in the conformational analysis of six-membered rings is the 1,3-diaxial interaction .[8][9] This refers to the steric clash between two axial substituents on the same face of the ring, separated by two carbon atoms. This interaction is a form of gauche-butane interaction and can be energetically costly, especially for bulky substituents.
For a 1,3-disubstituted piperazine, a conformation that places both substituents in the axial position would suffer from a severe 1,3-diaxial interaction. Consequently, this diaxial conformer is generally highly disfavored. The conformational equilibrium will strongly favor conformers that minimize these steric clashes, meaning those with one or both substituents in the equatorial position.
The energetic cost of placing a substituent in an axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane. While specific A-values for substituents on a piperazine ring are not as extensively tabulated as for cyclohexane, the trends are analogous. Larger, bulkier groups will have larger A-values and a stronger preference for the equatorial position.
The Conformational Equilibrium: A Balancing Act
For a generic 1-R, 3-R' disubstituted piperazine, the conformational equilibrium can be visualized as follows:
Caption: Figure 1. Ring inversion of a 1,3-disubstituted piperazine.
The position of this equilibrium is determined by the relative steric demands of the R and R' groups. The conformer that places the larger substituent in the equatorial position will be the major contributor to the equilibrium.
The Anomeric Effect: A Potential Counterbalance
While steric effects are often the dominant force, stereoelectronic effects can also play a role. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocycle to prefer the axial orientation, even if this is sterically less favorable.[10]
In the context of a 1,3-disubstituted piperazine, if the substituent at the 3-position (C3) is electronegative (e.g., -OR, -NR2, or a halogen), an anomeric effect could potentially stabilize a conformation where this substituent is axial. This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the N1 nitrogen and the antibonding (σ*) orbital of the C3-substituent bond. For this interaction to be maximal, the lone pair and the C-X bond must be anti-periplanar, a condition met when the substituent is axial.
However, it is crucial to note that the anomeric effect is generally a weaker force than significant steric repulsions. In most cases, especially with bulky substituents, steric effects will dictate the conformational preference.
Experimental Methodologies for Conformational Analysis
A combination of spectroscopic and crystallographic techniques, supported by computational modeling, provides a comprehensive picture of the conformational preferences of 1,3-disubstituted piperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For 1,3-disubstituted piperazines, both proton (¹H) and carbon (¹³C) NMR are invaluable.
-
Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the ring's conformation.
-
Coupling Constants: The vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them. The Karplus equation describes this relationship, and in general, for a chair conformation:
Variable Temperature (VT) NMR:
VT-NMR is the definitive technique for studying dynamic processes like ring inversion.[12][13] By recording NMR spectra at different temperatures, the interconversion between conformers can be slowed down on the NMR timescale.
-
At high temperatures, where ring inversion is rapid, the observed spectrum is an average of the two conformers.
-
As the temperature is lowered, the rate of inversion decreases, leading to broadening of the signals.
-
At the coalescence temperature (Tc) , the signals for the individual conformers merge into a single broad peak.
-
Below the coalescence temperature, at the slow exchange limit, separate signals for each conformer can be observed.
From the coalescence temperature and the chemical shift difference between the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated using the Eyring equation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,3-disubstituted piperazine in a suitable deuterated solvent (e.g., toluene-d8, dichloromethane-d2, or methanol-d4) in a high-quality NMR tube. The choice of solvent is critical; it must have a wide liquid range and not interact strongly with the solute.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Spectra: Gradually increase the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.[12] Continue until no further changes in the spectrum are observed or until approaching the boiling point of the solvent.
-
Low-Temperature Spectra: Cool the sample in a stepwise manner, again allowing for equilibration at each temperature. Acquire spectra at regular intervals, paying close attention to signal broadening and coalescence. Continue to a temperature where the signals for the individual conformers are sharp and well-resolved (the slow-exchange regime).
-
Data Analysis:
-
Identify the coalescence temperature (Tc) for a pair of exchanging signals.
-
Determine the chemical shift difference (Δν in Hz) between these signals in the slow-exchange regime.
-
Calculate the rate constant for exchange (k) at the coalescence temperature using the equation: k = πΔν / √2.
-
Calculate the free energy of activation for ring inversion (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kTc/πhΔν) + 10.319].
-
Caption: Figure 2. Workflow for VT-NMR analysis.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4] It reveals the precise bond lengths, bond angles, and torsional angles, thus defining the conformation of the piperazine ring and the orientation of its substituents. While the conformation in the solid state may not always be the most stable conformation in solution due to packing forces, it provides a crucial experimental benchmark for comparison with computational models and solution-state NMR data.
-
Crystal Growth: Grow single crystals of the 1,3-disubstituted piperazine of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data until a satisfactory agreement is reached.
-
Analysis: Analyze the final refined structure to determine the conformation of the piperazine ring (chair, boat, etc.) and the axial/equatorial disposition of the substituents.
Computational Chemistry: In Silico Insights into Conformational Energetics
Computational modeling is an indispensable tool for complementing experimental data and for predicting the conformational preferences of novel molecules. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used methods for accurate conformational analysis.[7][14]
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local minimum on the potential energy surface.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set to obtain accurate relative energies.
-
Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Structure Building: Build the 3D structure of the 1,3-disubstituted piperazine molecule using a molecular modeling software package.
-
Conformational Search: Perform a conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a DFT method such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)).[14][15]
-
Frequency Calculation: Perform frequency calculations at the same level of theory to verify that each optimized structure is a true minimum and to obtain thermodynamic corrections.
-
Single-Point Energy Calculation: For the optimized geometries, perform single-point energy calculations using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic energies.[15]
-
Analysis: Compare the relative Gibbs free energies of the different conformers to predict their populations at a given temperature. The Boltzmann distribution can be used for this purpose.
Caption: Figure 3. Workflow for DFT conformational analysis.
Synthesis of 1,3-Disubstituted Piperazines: Accessing the Molecules of Interest
The conformational analysis of 1,3-disubstituted piperazines is predicated on the ability to synthesize these molecules, often with stereochemical control. A variety of synthetic strategies have been developed to access chiral piperazines.
One common approach involves the use of chiral starting materials, such as amino acids or their derivatives. For example, enantiopure 1,2-diamines derived from amino acids can be used as key building blocks for the construction of the piperazine ring.[16] Asymmetric synthesis methodologies, such as asymmetric lithiation-trapping of N-Boc piperazines, have also emerged as powerful tools for the enantioselective functionalization of the piperazine core.[17][18]
Conclusion: From Conformational Understanding to Rational Drug Design
The conformational preferences of 1,3-disubstituted piperazines are a critical determinant of their biological activity. A thorough understanding of the interplay between steric and stereoelectronic effects, which govern the position of the chair-chair equilibrium, is essential for the rational design of novel therapeutics. By employing a synergistic combination of high-resolution NMR spectroscopy, single-crystal X-ray crystallography, and computational modeling, researchers can gain a detailed picture of the conformational landscape of these important molecules. The methodologies and protocols outlined in this guide provide a robust framework for such investigations, empowering drug discovery professionals to harness the full potential of the 1,3-disubstituted piperazine scaffold in the development of the next generation of medicines.
References
- Instructions for Variable Temperature (VT) Operation - NMR. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
- Viso, A., Fernández de la Pradilla, R., Flores, A., García, A., Tortosa, M., & López-Rodríguez, M. L. (2005). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry, 70(23), 9475–9483.
- X-Ray crystallographic data | Download Table. (n.d.).
- Goeta, A. E., & Howard, J. A. K. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(5), 546–554.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Enantiopure α-Substituted Piperazines by Asymmetric Lithiation−Trapping. Synfacts, 12(03), 0247–0247.
- Harriman, G. C., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(48), 9636-9644.
- Schematic representation of syn 1,3-diaxial interactions.
- Viso, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20839-20855.
- Harriman, G. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(48), 9636-9644.
- Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. (2015). DergiPark.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2015). PMC.
- Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.).
- NMR: relating coupling constants and major product : r/chemhelp. (2016, February 17). Reddit.
- Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234.
- Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689–8697.
- Biffin, M. E. C., Crombie, L., Connor, T. M., & Elvidge, J. A. (1967). A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet. Journal of the Chemical Society B: Physical Organic, 841–846.
- Variable Temperature NMR. (n.d.). University of Michigan.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41381–41393.
- Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. (2019). RSC Advances, 9(43), 25039-25050.
- Klein, J. E. M. N., & Bickelhaupt, F. M. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(47), 6646–6654.
- Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (2019). New Journal of Chemistry, 43(44), 17208-17216.
- Variable Temperature NMR Experiments. (n.d.). University of Oxford.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022, August 12). Semantic Scholar.
- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2479-2491.
- Kallel, E. A., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(13), 3010-3013.
- Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. (2022, October 12).
- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI.
- Steric Effects of Ring Substituents on the Decay and Reformation Kinetics of Piperazinone-Based Alkoxyamines. (n.d.). Scilit.
- Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (2020). CrystEngComm, 22(33), 5523-5536.
- Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC.
- pKa values of common substituted piperazines - ResearchG
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 21). ChemRxiv.
- Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2025, August 7).
- conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020, November 27). DergiPark.
- Piperidine and piperazine analogs in action: zinc(II)
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC.
- Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. (n.d.). OSTI.GOV.
- A General Strategy for N–(Hetero)
- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025, August 8).
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Blumberg Institute.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
- 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps. (n.d.).
Sources
- 1. Piperidine and piperazine analogs in action: zinc( ii )-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00235K [pubs.rsc.org]
- 2. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Preserving Chirality: Application Notes and Protocols for the N-Alkylation of Chiral Dimethylpiperazines
Introduction
Chiral dimethylpiperazines, particularly the trans-2,5- and cis-2,6-isomers, are privileged scaffolds in modern medicinal chemistry. Their rigid, stereochemically defined structures are incorporated into a multitude of pharmacologically active agents, influencing their potency, selectivity, and pharmacokinetic profiles. The N-alkylation of these chiral building blocks is a critical step in the synthesis of these complex molecules. However, this transformation is not without its challenges, the most significant of which is the preservation of the inherent stereochemistry of the piperazine core. This guide provides a detailed overview of the key methodologies for the N-alkylation of chiral dimethylpiperazines, with a focus on reaction conditions that ensure high fidelity of the stereocenters. We will delve into the mechanistic underpinnings of these reactions, offering practical, field-proven protocols for direct alkylation and reductive amination, both with and without the use of protecting groups.
Core Concepts in Stereoselective N-Alkylation
The primary challenge in the N-alkylation of chiral dimethylpiperazines is to prevent racemization or epimerization at the stereogenic centers. The choice of reaction conditions, including the base, solvent, and temperature, plays a pivotal role in maintaining the stereochemical integrity of the final product. Two main strategies are employed to achieve stereoselective N-alkylation:
-
Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of the piperazine nitrogen on an alkyl halide or sulfonate. While seemingly straightforward, this method requires careful optimization to avoid side reactions, such as over-alkylation and racemization, especially under harsh basic conditions.
-
Reductive Amination: This powerful and often milder alternative involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly advantageous for introducing a wide variety of substituents while often proceeding under conditions that are less likely to compromise stereochemistry.
The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a common and highly effective strategy to achieve selective mono-alkylation and can also aid in preserving stereochemistry by modulating the reactivity of the piperazine nitrogens.[1]
Strategic Approaches to N-Alkylation of Chiral Dimethylpiperazines
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired final product, and the scale of the reaction. Below, we outline the most common and effective approaches.
Sources
Application Note: (3R)-1,3-Dimethylpiperazine in Asymmetric Catalysis
[1]
Executive Summary
(3R)-1,3-Dimethylpiperazine (CAS: 1033717-21-3) is a cyclic chiral diamine offering a unique stereochemical profile for catalytic applications.[1] Unlike flexible acyclic diamines, the piperazine ring locks the nitrogen lone pairs into a defined spatial arrangement, reducing entropic penalties upon metal coordination. This guide details its application as a chiral ligand in enantioselective alkylation and cross-coupling reactions.[1]
Key Advantages:
-
Conformational Rigidity: The six-membered chair conformation minimizes fluxional behavior, enhancing stereocontrol.[1]
-
Electronic Differentiation: The presence of one sterically hindered secondary amine (N4) and one methylated tertiary amine (N1) creates an electronic gradient, facilitating selective metal binding.
-
Scalability: High boiling point (147.9°C) and stability allow for recovery and recycling.[1]
Ligand Profile & Mechanistic Basis[2][3]
Physicochemical Properties
| Property | Value | Relevance to Catalysis |
| Molecular Weight | 114.19 g/mol | Low MW allows high ligand-to-metal efficiency.[1] |
| Boiling Point | 147.9°C | Suitable for high-temperature couplings; easy recovery.[1] |
| Density | 0.855 g/mL | Standard handling protocols.[1][2] |
| Chirality | (3R)-configuration | Induces stereoselectivity in prochiral substrates.[1] |
| Coordination Mode | Forms stable 5-membered chelate rings with metals.[1] |
Mechanistic Action
In catalytic cycles, (3R)-1,3-dimethylpiperazine acts as a bidentate ligand .[1] The C3-methyl group exerts steric pressure on the metal center, directing incoming substrates to a specific face.
Figure 1: Mechanistic flow of stereocontrol.[1] The rigid piperazine backbone locks the metal geometry, while the C3-methyl group enforces facial selectivity.
Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes
This protocol utilizes (3R)-1,3-dimethylpiperazine as a chiral ligand to catalyze the addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating chiral diamines.
Materials
-
Ligand: (3R)-1,3-Dimethylpiperazine (10 mol%)[1]
-
Metal Source: Diethylzinc (1.0 M in hexanes)[1]
-
Substrate: Benzaldehyde (1.0 equiv)[1]
-
Solvent: Anhydrous Toluene[1]
-
Atmosphere: Argon or Nitrogen (Strictly inert)[1]
Step-by-Step Procedure
-
Catalyst Formation:
-
Flame-dry a 10 mL Schlenk flask and cool under argon.
-
Add (3R)-1,3-dimethylpiperazine (11.4 mg, 0.1 mmol) and anhydrous toluene (2 mL).
-
Add Diethylzinc (2.2 mL, 2.2 mmol, 1.0 M in hexanes) dropwise at 0°C.
-
Stir at room temperature for 30 minutes to form the active Zinc-Diamine complex.[1]
-
Observation: The solution may turn slightly yellow, indicating complexation.
-
-
Reaction Initiation:
-
Cool the mixture to 0°C.
-
Add Benzaldehyde (106 mg, 1.0 mmol) slowly over 5 minutes.
-
Note: Slow addition prevents background (racemic) reaction.[1]
-
-
Incubation:
-
Stir the reaction at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
-
Quenching & Workup:
-
Analysis:
Protocol B: Cu-Catalyzed C-N Cross-Coupling
(3R)-1,3-Dimethylpiperazine serves as an efficient ligand for Copper-catalyzed Ullmann-type couplings, particularly for sterically demanding aryl halides where standard ligands fail.[1]
Materials
-
Catalyst: CuI (5 mol%)[1]
-
Ligand: (3R)-1,3-Dimethylpiperazine (10 mol%)[1]
-
Substrates: Aryl Iodide (1.0 equiv), Amine/Amide (1.2 equiv)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: DMSO or DMF
Workflow Diagram
Figure 2: Operational workflow for Copper-catalyzed cross-coupling using (3R)-1,3-dimethylpiperazine.[1]
Procedure
-
In a glovebox or under argon flow, charge a reaction vial with CuI (9.5 mg, 0.05 mmol) and K₃PO₄ (424 mg, 2.0 mmol).
-
Add (3R)-1,3-dimethylpiperazine (11.4 mg, 0.1 mmol) and solvent (DMSO, 2 mL).
-
Stir for 10–15 minutes to generate the soluble Cu-Ligand active species .
-
Add the Aryl Iodide (1.0 mmol) and the Nucleophile (e.g., pyrazole, amide) (1.2 mmol).
-
Seal the vial and heat to 100°C for 18 hours.
-
Cool to RT, dilute with EtOAc/Water, and separate phases.
-
Purify via flash chromatography.[1]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Zn-Alkylation) | Moisture contamination | Ensure toluene is distilled over Na/Benzophenone.[1] Use fresh Et₂Zn. |
| Low Enantioselectivity | Ligand racemization or poor temp control | Verify ligand optical purity (>98% ee).[1] Maintain 0°C strictly. |
| Catalyst Precipitation (Cu-Coupling) | Ligand dissociation at high temp | Increase Ligand:Metal ratio to 2:[1]1. Switch solvent to DMF.[1] |
| Background Reaction | Uncatalyzed pathway dominating | Ensure Ligand/Zn complex forms before adding aldehyde.[1] |
Self-Validating Check:
-
Visual Cue: In the Zn-alkylation, the formation of the catalyst complex is often accompanied by a subtle color shift or homogeneity improvement. If the solution remains cloudy (precipitation of Zn salts), the complex has not formed correctly.
References
-
Vertex Pharmaceuticals. "Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds."[1] NIH/PubMed Central.[1] Available at: [Link]
-
Bérubé, C., et al. "Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities."[1] Tetrahedron / ResearchGate. Available at: [Link]
-
Li, J., et al. "Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions."[1] Letters in Organic Chemistry. Available at: [Link]
-
PubChem. "(3R)-1,3-Dimethylpiperazine Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]
-
Colacot, T. J. "Prominent Ligand Types in Modern Cross-Coupling Reactions." Royal Society of Chemistry.[1][3] Available at: [Link][1][4]
Application Notes and Protocols: Peptide Coupling Strategies for Sterically Hindered Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine scaffolds are prevalent in medicinal chemistry, valued for their ability to modulate physicochemical properties and engage in key biological interactions. However, the acylation of sterically hindered piperazines, particularly those with substitution at the 2 and/or 5 positions, presents a significant synthetic challenge. The reduced nucleophilicity and increased steric bulk of the secondary amine dramatically slow reaction kinetics, often leading to low yields and incomplete conversions with standard peptide coupling methodologies.[1][2] This guide provides an in-depth analysis of robust coupling strategies, a comparative overview of reagents, and detailed protocols to overcome these synthetic hurdles.
The Challenge of Steric Hindrance in Piperazine Acylation
The primary difficulty in acylating sterically hindered piperazines stems from the electronic and steric environment of the nitrogen nucleophile. Unlike primary amines, the secondary amine of a piperazine ring is already more sterically encumbered.[1] When bulky substituents are present on the piperazine ring, particularly at positions flanking the reacting nitrogen, they physically obstruct the approach of the activated carboxylic acid. This steric clash raises the activation energy of the transition state, thereby decreasing the reaction rate.
Furthermore, the inherent nucleophilicity of the piperazine nitrogen can be diminished by the electronic effects of its substituents. This combination of steric and electronic factors necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient amide bond formation. Traditional carbodiimide methods, such as those using DCC or EDC, often prove insufficient for these challenging substrates, leading to low yields and the formation of side products.[2]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for successfully acylating hindered piperazines. Modern onium salt-based reagents, categorized as uronium/aminium and phosphonium salts, are generally the most effective due to their high reactivity and ability to generate highly activated ester intermediates.[3]
Uronium/Aminium Salt Reagents
These reagents are characterized by a C-O-N or C-N-N bond and are among the most efficient coupling agents available.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for hindered couplings.[5][6] It forms a highly reactive OAt-ester intermediate, and the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, further accelerating the reaction.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and widely used reagent, HBTU is suitable for many standard couplings but may be less effective than HATU for severely hindered systems.[7][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU offers high reactivity comparable to HATU but with a better safety profile, as it does not contain the potentially explosive benzotriazole moiety.[9][10] Its byproducts are also highly water-soluble, simplifying purification.[10]
Phosphonium Salt Reagents
Phosphonium-based reagents are also highly effective and have the distinct advantage of not causing guanidinylation of the amine, a potential side reaction with uronium salts.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A versatile and efficient reagent that generates a reactive OBt-ester.[4][11] It is a safer alternative to the original BOP reagent, which produces the carcinogenic byproduct HMPA.[4][6]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP is highly reactive and particularly well-suited for coupling N-methylated or other sterically demanding amino acids and amines.[4][6]
Other Effective Reagents
-
T3P (Propylphosphonic Anhydride): This cyclic anhydride is a powerful water scavenger and an excellent coupling reagent, especially for sterically hindered substrates.[12][13][14] It is considered a green reagent with easily removable byproducts.[13][15]
-
Acid Chlorides and Mixed Anhydrides: While older methods, the in situ formation of acid chlorides (e.g., with thionyl chloride or oxalyl chloride) or mixed anhydrides (e.g., with isobutyl chloroformate or trimethylacetyl chloride) can be highly effective for difficult couplings, though they may require stricter control of reaction conditions to avoid side reactions.[16][17]
Comparative Overview of Coupling Reagents for Hindered Piperazines
| Reagent Class | Key Examples | Main Advantages | Considerations |
| Uronium/Aminium | HATU, COMU, HBTU | High efficiency, fast reaction kinetics, low racemization.[4] | Potential for guanidinylation side reaction with excess reagent. HATU and HBTU contain potentially explosive benzotriazole moieties.[9] |
| Phosphonium | PyBOP, PyAOP | Excellent for hindered substrates, no guanidinylation.[4] | Solutions in DMF have moderate stability. |
| Anhydrides | T3P®, Mixed Anhydrides | High reactivity, "green" reagent (T3P) with water-soluble byproducts.[13][14] | Mixed anhydrides may require careful temperature control to avoid side reactions. |
| Carbodiimides | DCC, EDC/HOBt | Cost-effective, well-established.[4] | Generally inefficient for sterically hindered substrates, can lead to side product formation (e.g., N-acylurea).[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid to a Sterically Hindered Piperazine
This protocol is recommended as a starting point for challenging couplings due to the high reactivity of HATU.[18][19]
Materials and Reagents:
-
Sterically hindered piperazine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 1-2 minutes to pre-activate the carboxylic acid.[1]
-
Add the sterically hindered piperazine (1.0 eq) to the reaction mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For particularly difficult couplings, the reaction temperature can be raised to 40-50 °C.[19]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: T3P®-Mediated Coupling
This protocol offers a "green" and highly efficient alternative, particularly for larger-scale synthesis.[13][21]
Materials and Reagents:
-
Sterically hindered piperazine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
T3P® (50% solution in ethyl acetate) (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the sterically hindered piperazine (1.0 eq) in the chosen anhydrous solvent (EtOAc or DCM).
-
Add the base (Pyridine or DIPEA, 3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous washes.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
General Peptide Coupling Mechanism
Caption: General workflow for amide bond formation.
Decision Workflow for Coupling Strategy
Caption: Decision-making for hindered piperazine coupling.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If the reaction stalls, increasing the temperature to 40-50°C can often drive it to completion. Additionally, using a slight excess of the coupling reagent and carboxylic acid (up to 1.5 equivalents) can be beneficial.[19] Microwave-assisted coupling can also significantly accelerate reactions with hindered substrates.[12]
-
Base Selection: While DIPEA is a common choice, its bulkiness can sometimes be detrimental. In certain cases, a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine might offer better results, especially if the substrate is sensitive to racemization.[22]
-
Solvent Choice: Anhydrous, polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they effectively solvate the reactants. Ensure the solvent is truly anhydrous, as water will quench the activated species.
-
Order of Addition: For uronium/aminium reagents, pre-activating the carboxylic acid for a few minutes before adding the amine is crucial to minimize guanidinylation of the piperazine.
Conclusion
Successfully navigating the challenges of peptide coupling with sterically hindered piperazines requires a departure from standard protocols and a strategic selection of highly active coupling reagents. Uronium and phosphonium salts, particularly HATU, COMU, and PyAOP, along with robust alternatives like T3P®, provide the necessary reactivity to overcome significant steric barriers. By carefully selecting the appropriate reagent and optimizing reaction conditions as outlined in this guide, researchers can achieve high-yielding and efficient synthesis of these valuable chemical entities.
References
-
Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. [Link]
-
Piras, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(12), 7939-7948. [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-703. [Link]
-
ResearchGate. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[9]uril. Request PDF. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 108(6), 2118-2144. [Link]
-
Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 41(3), 441-445. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
ResearchGate. (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. PDF. [Link]
-
MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. [Link]
-
Wan, Y., et al. (2020). New Development of Coupling Reagents for Hindered Peptide. Chinese Journal of Organic Chemistry, 40(5), 1181-1196. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Sun, R., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 848-855. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(15), 3465. [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. [Link]
-
Çetin, F., & Tanyeli, C. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 23(11), 2991. [Link]
-
Wagh, S. B., & Pati, H. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis, 45(12), 1569-1601. [Link]
-
ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017, July 1). ACID AMINE COUPLING OF (1H-INDOLE-6-YL)PPIPERAZIN-1-YL)METHANONE WITH SUBSTITUTED ACIDS USING HATU COUPLING REAGENT AND THEIR ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY. [Link]
-
ResearchGate. (2018, November 16). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. chempep.com [chempep.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 16. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
- 17. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijpsr.com [ijpsr.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. peptide.com [peptide.com]
Buchwald-Hartwig amination with (3R)-1,3-dimethylpiperazine
Application Note: High-Fidelity Buchwald-Hartwig Arylation of (3R)-1,3-Dimethylpiperazine
-Chiral AminesExecutive Summary
(3R)-1,3-dimethylpiperazine (CAS: 1033717-21-3) represents a privileged scaffold in medicinal chemistry, offering a chiral pharmacophore often utilized to modulate metabolic stability and target selectivity in CNS-active agents. However, its incorporation via Buchwald-Hartwig amination presents a specific synthetic challenge: the nucleophilic N4 nitrogen is hindered by an
This steric bulk retards the rate of amine binding and transmetalation, allowing competitive side reactions such as
This guide details an optimized protocol utilizing RuPhos Pd G4 technology. This system is specifically engineered to accommodate
Mechanistic Insight & Ligand Selection
The success of this transformation relies on the specific architecture of the dialkylbiarylphosphine ligand. Standard ligands (e.g., BINAP, dppf) often fail with
Why RuPhos?
-
Steric Bulk: The bulky cyclohexyl groups on the phosphorus and the isopropoxy group on the biaryl backbone create a protective pocket. This facilitates the reductive elimination of the bulky amine-aryl pair while suppressing
-hydride elimination. -
Electronic Effect: The electron-rich nature of RuPhos facilitates oxidative addition of deactivated aryl chlorides.
The Stereochemical Risk (The "Hidden" Danger):
While the C3-proton is not acidic, a slow reductive elimination allows the Pd-amido intermediate to undergo
Visualizing the Catalytic Challenge
Caption: Figure 1. Catalytic cycle highlighting the critical competition between Reductive Elimination (Product) and Beta-Hydride Elimination (Racemization/Byproduct). RuPhos biases the pathway toward the green nodes.
Critical Parameters & Reagents
| Component | Recommendation | Rationale |
| Precatalyst | RuPhos Pd G4 (or G3) | G4 precatalysts activate at low temperatures, preventing catalyst decomposition before the difficult amine binding step occurs. |
| Ligand | RuPhos | specifically optimized for |
| Base | NaOtBu or LHMDS | NaOtBu is standard. Use LHMDS (Lithium Hexamethyldisilazide) if the substrate contains base-sensitive esters or nitriles. |
| Solvent | THF or Toluene | THF is preferred for LHMDS; Toluene for NaOtBu. Anhydrous is mandatory. |
| Temperature | 80°C - 100°C | Sufficient energy to overcome the steric barrier of the |
Experimental Protocols
Protocol A: Rapid Microscale Screening (Condition Optimization)
Use this protocol to validate the coupling of (3R)-1,3-dimethylpiperazine with a new Aryl Halide.
Reagents:
-
Aryl Halide (0.1 mmol)
-
(3R)-1,3-dimethylpiperazine (0.12 mmol, 1.2 equiv)
-
Catalyst Stock Solution: RuPhos Pd G4 (2.5 µmol, 2.5 mol%) in THF.
-
Base: NaOtBu (0.14 mmol, 1.4 equiv)
-
Solvent: Anhydrous THF (1.0 mL)
Step-by-Step:
-
Preparation: Inside a nitrogen-filled glovebox, charge a 4 mL reaction vial (with a magnetic stir bar) with the Aryl Halide and NaOtBu.
-
Amine Addition: Add (3R)-1,3-dimethylpiperazine via micropipette.
-
Catalyst Addition: Add the RuPhos Pd G4 / THF stock solution.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox and place in a pre-heated heating block at 85°C. Stir at 600 rpm for 12 hours.
-
Analysis: Cool to RT. Dilute a 50 µL aliquot with 500 µL MeCN. Filter through a 0.2 µm PTFE filter. Analyze via UPLC-MS.
-
Success Criteria: >90% conversion of Aryl Halide; <5% Hydrodehalogenated byproduct (Ar-H).
-
Protocol B: Preparative Scale Synthesis (1.0 Gram Scale)
Validated for high-enantiopurity synthesis.
Reagents:
-
Aryl Bromide (1.0 equiv, e.g., 5.0 mmol)
-
(3R)-1,3-dimethylpiperazine (1.2 equiv, 6.0 mmol) [CAS: 1033717-21-3]
-
RuPhos Pd G4 (0.02 equiv, 2 mol%) [Sigma-Aldrich: 901239]
-
RuPhos (free ligand) (0.02 equiv, 2 mol%) Optional: Added to extend catalyst life for difficult substrates.
-
NaOtBu (1.4 equiv, 7.0 mmol) [Sublimed grade preferred]
-
Toluene (anhydrous, 0.2 M concentration relative to halide)
Workflow:
-
Inert Setup: Flame-dry a 50 mL Schlenk flask or 2-neck round bottom flask equipped with a condenser. Cool under a stream of Argon.
-
Solids Charge: Add Aryl Bromide (if solid), NaOtBu, and RuPhos Pd G4 precatalyst.
-
Note: If using an Aryl Chloride, increase catalyst loading to 3-4 mol%.
-
-
Liquids Charge: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene via syringe. Add (3R)-1,3-dimethylpiperazine and Aryl Bromide (if liquid) via syringe.
-
Reaction: Heat the mixture to 100°C (oil bath temperature). Stir vigorously.
-
Checkpoint: The reaction typically turns a dark orange/brown. If it turns black (Pd black precipitation) early, the catalyst has decomposed; check oxygen exclusion.
-
-
Monitoring: Monitor by HPLC or TLC. Reaction time is typically 4–16 hours.
-
Workup:
-
Purification: Purify via Flash Column Chromatography (DCM/MeOH/NH4OH gradient).
-
(3R)-1,3-dimethylpiperazine derivatives are polar. A typical gradient is 95:5:0.5 DCM:MeOH:NH4OH.
-
Quality Control & Troubleshooting
Chiral Integrity Check (Enantiomeric Excess)
Because the coupling is adjacent to the stereocenter, you must validate that racemization did not occur.
-
Method: Chiral HPLC or SFC.
-
Column: Chiralpak ID or IC usually separates piperazine derivatives well.
-
Mobile Phase: CO2 / MeOH (with 0.1% Diethylamine).
-
Standard: Compare against the racemic coupling product (synthesized using rac-1,3-dimethylpiperazine).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by N1-methyl | Switch to BrettPhos Pd G4 . Ensure N1 is not protonated (use excess base). |
| High Ar-H Byproduct | Lower temperature to 80°C. Increase concentration of amine (1.5 equiv). | |
| Racemization Detected | Reversible hydride insertion | CRITICAL: The reaction is too slow. Switch to RuPhos (if not using) or increase catalyst loading to speed up reductive elimination. |
| Incomplete Conversion | Catalyst death | Add 2 mol% free RuPhos ligand alongside the G4 precatalyst to stabilize the active Pd species. |
Decision Tree for Optimization
Caption: Figure 2. Optimization workflow for troubleshooting low yields or side reactions.
References
-
Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 57-68.
- Foundational paper establishing RuPhos and BrettPhos as the "universal" ligands for difficult secondary amines.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination and Ammonolysis." Chemical Science, 2011, 2, 27-50.
- Review detailing the mechanistic reasons why bulky ligands prevent beta-hydride elimination in alpha-branched substr
-
RuPhos Pd G4 Product Page. Sigma-Aldrich.
- Source for physical properties and handling of the G4 prec
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
- Describes the generation and activation of G3/G4 prec
Sources
protecting group strategies for 1,3-dimethylpiperazine nitrogen atoms
Application Note: Strategic N-Functionalization and Protection of 1,3-Dimethylpiperazine Scaffolds
Executive Summary & Structural Logic
This guide details the strategic manipulation of nitrogen atoms within the 1,3-dimethylpiperazine scaffold. In precise IUPAC nomenclature, "1,3-dimethylpiperazine" typically refers to 1,3-dimethylpiperazine (where N1 and C3 are methylated) or its precursor 2-methylpiperazine (where regioselectivity between N1 and N4 is required to establish the 1,3-substitution pattern).
The core scientific challenge lies not in protecting the fully substituted 1,3-dimethylpiperazine (where N1 is tertiary and N4 is secondary), but in the regioselective differentiation of the 2-methylpiperazine precursor to access this specific methylation pattern.
Key Reactivity Principles:
-
N1 (Proximal to C2-Methyl): Sterically hindered. Reacts slower with bulky electrophiles (e.g., Boc₂O).
-
N4 (Distal to C2-Methyl): Sterically accessible. Kinetically favored for acylation and alkylation.
-
Target: To achieve the 1,3-dimethyl pattern (N1-Me, C3-Me), one must typically protect N4, methylate N1, and then deprotect N4.
Strategic Decision Matrix
The choice of protecting group (PG) depends on the desired substitution outcome. The diagram below illustrates the decision logic for differentiating the nitrogen atoms.
Caption: Workflow for regioselective differentiation of 2-methylpiperazine nitrogens. N4 is the kinetic handle.
Detailed Protocols
Protocol A: Regioselective N4-Boc Protection of 2-Methylpiperazine
Objective: To selectively protect the less hindered N4 nitrogen, leaving N1 free for subsequent methylation. This is the critical step to establish the "1,3" substitution pattern.
Mechanism: The C2-methyl group creates a steric clash that retards nucleophilic attack by N1 on the bulky Boc-anhydride. By controlling temperature and stoichiometry, N4-selectivity >90% can be achieved.
Reagents:
-
2-Methylpiperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) — Limiting reagent is crucial.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.1 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methylpiperazine (10 g, 100 mmol) in anhydrous DCM (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Controlled Addition: Dissolve Boc₂O (20.7 g, 95 mmol) in DCM (50 mL). Add this solution dropwise to the amine mixture over 60 minutes .
-
Critical: Rapid addition leads to bis-protection. Keep temperature < 5°C.
-
-
Equilibration: Allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours.
-
Workup:
-
Wash the organic layer with water (3 x 50 mL) to remove unreacted amine and salts.
-
Wash with brine (50 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude oil is typically >90% 4-Boc-2-methylpiperazine . If higher purity is required, purify via silica gel chromatography (0-10% MeOH in DCM).
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the diagnostic tert-butyl singlet at ~1.45 ppm. The N1-H proton should be broad and exchangeable.
-
Regiochemistry Check: NOESY experiments will show correlations between the Boc group and the C5/C6 protons, but weak/no correlation to the C2-methyl group.
Protocol B: N1-Methylation to Synthesize 1,3-Dimethylpiperazine
Objective: To methylate the sterically hindered N1 position of the N4-protected intermediate.
Method: Reductive Amination (preferred over direct alkylation to avoid quaternization).
Reagents:
-
4-Boc-2-methylpiperazine (from Protocol A)
-
Formaldehyde (37% aq. solution, 3.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 4-Boc-2-methylpiperazine (10 mmol) in DCE (30 mL). Add formaldehyde (30 mmol). Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise.
-
Note: Gas evolution (CO₂) may occur; ensure venting.
-
-
Reaction: Stir at room temperature for 16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Deprotection (Optional Immediate Step): If the free 1,3-dimethylpiperazine is desired immediately, treat the crude N-Boc material with TFA/DCM (1:1) for 2 hours, then basify and extract.
Comparative Analysis of Protecting Groups
When designing complex syntheses involving 1,3-dimethylpiperazine, choosing the right orthogonal set is vital.
| Protecting Group | Selectivity for N4 (vs N1) | Stability Conditions | Deprotection | Application Note |
| Boc (tert-Butoxycarbonyl) | High (Steric control) | Stable to Base, Nucleophiles | Acid (TFA, HCl) | Preferred for initial differentiation of 2-methylpiperazine. |
| Cbz (Benzyloxycarbonyl) | Moderate | Stable to Acid (mild), Base | Hydrogenolysis (H₂/Pd) | Useful if the final product is acid-sensitive. |
| Fmoc (Fluorenylmethoxycarbonyl) | Moderate | Stable to Acid | Base (Piperidine) | Rarely used for initial differentiation due to poor atom economy, but excellent for solid-phase synthesis. |
| Benzyl (Bn) | Low (Electronic control needed) | Stable to Acid, Base | Hydrogenolysis | Hard to install selectively on N4 without bis-alkylation. |
Synthesis Workflow Diagram
The following diagram details the chemical transformation from commercially available 2-methylpiperazine to the 1,3-dimethylpiperazine core.
Caption: Synthetic route to 1,3-dimethylpiperazine via regioselective N4-protection.
Troubleshooting & Expert Tips
-
Bis-Protection Issues: If you observe significant N1,N4-di-Boc formation during Protocol A, lower the temperature to -10°C and dilute the reaction further. The steric difference is subtle; concentration drives non-selective kinetics.
-
Purification of Free Base: 1,3-Dimethylpiperazine is highly polar and water-soluble. When deprotecting, avoid aqueous workups if possible. Use HCl in dioxane to precipitate the dihydrochloride salt directly, which can be filtered and stored.
-
Stereochemistry: Commercial 2-methylpiperazine is often racemic. If you require (R)- or (S)-1,3-dimethylpiperazine, start with the enantiopure 2-methylpiperazine. The Boc-protection step does not racemize the C2 center.
References
- Regioselective Protection of 2-Methylpiperazine: Title: 2-Methylpiperazine, N1-BOC protected (Product Specification & Reactivity). Source: Sigma-Aldrich / Merck.
- Title: A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
-
Orthogonal Protection Strategies
- Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Source: ResearchG
-
URL:[Link](Note: Generalized link to topic hub due to dynamic repository URLs).
-
Boc-Protection Protocols
- Title: 4-N-Boc-2-methylpiperazine Properties and Applic
- Source: Pharmaffili
-
URL:[Link]
Technical Support Center: Optimizing Reaction Yields with (3R)-1,3-Dimethylpiperazine Hydrate
Welcome to the technical support resource for (3R)-1,3-Dimethylpiperazine Hydrate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies. Our goal is to help you navigate the complexities of using this versatile chiral reagent, ensuring you achieve optimal purity and reaction yields in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and application of (3R)-1,3-Dimethylpiperazine Hydrate.
Q1: What is (3R)-1,3-dimethylpiperazine and what are its primary applications?
(3R)-1,3-dimethylpiperazine is a chiral cyclic diamine.[1] Its structure features two nitrogen atoms and a stereocenter, making it a valuable building block in medicinal chemistry and asymmetric synthesis.[2] It is frequently used as a starting material or key intermediate for producing a variety of pharmacologically active compounds, including kinase inhibitors.[3][4] Its unique structure can impart desirable properties such as improved solubility, metabolic stability, and target-binding affinity to drug candidates.
Q2: The reagent is specified as a "hydrate." What is the role of water, and is it detrimental to my reaction?
The "hydrate" designation indicates that the piperazine molecule is associated with one or more molecules of water. The role of this water is context-dependent:
-
Potential for Interference: In reactions that are highly sensitive to moisture (e.g., those involving organometallics or water-sensitive protecting groups), the water of hydration can act as an unwanted nucleophile or base, quenching reagents and lowering yields. In such cases, using an anhydrous form or drying the reagent/solvent is necessary.[5]
-
Benign Presence: For many common applications, such as nucleophilic substitution reactions in polar aprotic solvents like THF or DMF, the small amount of water present in the hydrate may have a negligible effect on the reaction outcome.[4]
-
Purification Aid: Interestingly, piperazines can form stable polyhydrates, such as piperazine hexahydrate, which can be insoluble in certain aqueous alcohol mixtures.[6] This property can be leveraged as a highly effective, non-chromatographic method for purifying piperazine-containing compounds.[6][7]
Q3: How should I properly store and handle (3R)-1,3-dimethylpiperazine?
Proper handling and storage are critical for safety and to ensure reagent integrity.
-
Safety Precautions: (3R)-1,3-dimethylpiperazine is a flammable, corrosive, and toxic liquid.[1] It can cause severe skin burns and eye damage and is harmful if inhaled or contacts the skin.[1][8] Always handle this reagent inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Storage Conditions: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and carbon dioxide. Recommended storage is in a cool, dry, and well-ventilated area, typically at 2-8°C and protected from light.[3][9]
Q4: What are typical starting conditions for a reaction involving this reagent?
While optimal conditions are substrate-dependent, a good starting point for a nucleophilic aromatic substitution (SNAr) or alkylation reaction would be:
-
Stoichiometry: 1.0 to 1.5 equivalents of (3R)-1,3-dimethylpiperazine relative to the electrophile.
-
Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are common choices.[4]
-
Temperature: Reactions are often run at room temperature (approx. 20-25°C) but may require heating to drive completion.[4]
-
Additives: In cases where the reaction generates an acid byproduct (e.g., HCl), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be required to act as an acid scavenger.[10]
Troubleshooting Guide: Low Reaction Yields
Low yield is one of the most common challenges in synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying causes when using (3R)-1,3-dimethylpiperazine hydrate.
Workflow for Diagnosing Low Yield
Caption: A logical decision tree for troubleshooting low reaction yields.
Problem 1: Reaction Stalls or Fails to Reach Completion
Symptoms: TLC or LCMS analysis shows a significant amount of starting material remaining even after extended reaction times.
| Potential Cause | Underlying Rationale & Verification | Suggested Solution |
| Reagent Purity/Degradation | Piperazines can absorb water and CO₂ from the atmosphere, forming carbonate salts or excess hydrates, which reduces the effective concentration of the free base. Verify purity via NMR or titration if possible. | Purchase fresh reagent from a reputable supplier.[3] If using older stock, consider purification by distillation or ensure it has been stored properly under an inert atmosphere.[5] |
| Insufficient Reactivity | The electrophile may not be sufficiently activated, or the reaction temperature may be too low to overcome the activation energy barrier. | For SNAr reactions, ensure the aromatic ring has strong electron-withdrawing groups. For alkylations, consider converting the leaving group to a more reactive one (e.g., from -Cl to -I via Finkelstein reaction). Systematically increase the reaction temperature in 10-20°C increments. |
| Acid Generation | If the reaction produces an acid (e.g., HCl, HBr), it will protonate the basic piperazine nitrogen, forming an unreactive ammonium salt and effectively halting the reaction. | Add 1.1 to 1.5 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture to neutralize the acid as it forms.[10] |
| Impact of Hydrate Water | For highly sensitive reactions, the water from the hydrate can quench intermediates or reagents. This is particularly relevant for reactions involving Grignards, organolithiums, or acid chlorides. | Use anhydrous solvents and consider drying the (3R)-1,3-dimethylpiperazine hydrate azeotropically with toluene before use if an anhydrous version is unavailable. Ensure all glassware is rigorously dried.[5] |
Problem 2: Significant Product Loss During Work-up and Purification
Symptoms: The reaction appears clean by in-process analysis (TLC/LCMS), but the isolated yield is poor.
| Potential Cause | Underlying Rationale & Verification | Suggested Solution |
| High Water Solubility of Product | Piperazine-containing products are often basic and polar, leading to high solubility in the aqueous phase during liquid-liquid extraction, especially if the aqueous layer is acidic. | 1. Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 with 1-2M NaOH to ensure the piperazine nitrogens are deprotonated, reducing water solubility. 2. Use a More Polar Solvent: If the product remains in the aqueous phase, perform multiple extractions with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture. 3. Brine Wash: Washing the combined organic layers with saturated NaCl solution (brine) can help "push" polar organic compounds out of the aqueous phase and into the organic layer.[10] |
| Emulsion Formation | The basic and amphiphilic nature of piperazine products can lead to the formation of stable emulsions during aqueous work-up, trapping the product between layers. | Add brine to the separatory funnel to help break the emulsion. If that fails, filter the entire mixture through a pad of Celite® or anhydrous magnesium sulfate. |
| Difficulty Removing Excess Reagent | Unreacted (3R)-1,3-dimethylpiperazine is also basic and polar, and can co-elute with the product during column chromatography or be difficult to separate by extraction. | 1. Acidic Wash: During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution). This will protonate the excess basic piperazine, causing it to move into the aqueous layer. Caution: This may also extract a basic product.2. Purification via Salt Formation: Dissolve the crude mixture in a solvent like acetone and add a stoichiometric amount of an acid (e.g., acetic or oxalic acid). The desired product may selectively precipitate as a salt, which can be isolated by filtration.[7][11] |
| Product Volatility | Low molecular weight piperazine products can be volatile and may be lost if dried under high vacuum for extended periods, especially with heating. | Dry the final product under a gentle stream of nitrogen or in a vacuum oven at room temperature. Avoid excessive drying times. |
Experimental Protocols & Data
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a robust starting point for reacting (3R)-1,3-dimethylpiperazine hydrate with an activated aryl halide or sulfonate.
-
To a dry round-bottom flask under a nitrogen atmosphere, add the electrophilic substrate (1.0 equiv.) and an anhydrous aprotic solvent (e.g., THF, DMF, or MeCN, approx. 0.1-0.5 M concentration).
-
Add (3R)-1,3-dimethylpiperazine hydrate (1.2 equiv.). If the reaction is expected to generate acid, also add a non-nucleophilic base like DIPEA (1.5 equiv.).
-
Stir the reaction mixture at room temperature (20-25°C).[4]
-
Monitor the reaction progress by TLC or LCMS every 1-2 hours. If the reaction is sluggish, gradually increase the temperature to 50-80°C.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude residue in an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic solution sequentially with water, dilute aqueous acid (if the product is not basic), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final product.[12]
Data Summary Table
The following table summarizes key properties and recommended starting points for using this reagent.
| Parameter | Value / Recommendation | Source(s) |
| CAS Number | 1033717-21-3 | [1][3] |
| Molecular Weight | 114.19 g/mol (anhydrous) | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | ~148 °C | [1][3] |
| Density | ~0.855 g/cm³ | [1][3] |
| Storage | 2-8 °C, under inert gas, protect from light | [3] |
| Typical Solvents | THF, DCM, MeCN, DMF | [4] |
| Stoichiometric Ratio | 1.0 - 1.5 equivalents | [4] |
Process Flow Diagram
Caption: Standard experimental workflow from reaction setup to final product.
References
-
(R)-1,3-Dimethylpiperazine CAS 1033717-21-3. BIOSYNCE.
-
(3R)-1,3-Dimethylpiperazine. Fluorochem.
-
SAFETY DATA SHEET for N,N'-Dimethylpiperazine. Fisher Scientific.
-
1,3-Dimethylpiperazine | C6H14N2. PubChem.
-
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
-
SAFETY DATA SHEET for N,N'-Dimethylpiperazine. TCI Chemicals.
-
Safety Data Sheet for 1-(3,5-Dimethylphenyl)piperazine. Cayman Chemical.
-
Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate.
-
CHAPTER 3 EXPERIMENTAL. VTechWorks.
-
Characterization and Structural Insights of the Reaction Products by Direct Leaching of the Noble Metals Au, Pd and Cu with N,N′-Dimethyl-piperazine-2,3-dithione/I2 Mixtures. MDPI.
-
(R)-1,3-Dimethylpiperazine, 1033717-21-3. Amadis Chemical.
-
Purification of piperazine. Google Patents.
-
A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC.
-
Recovery and purification of piperazine. Google Patents.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
removing water from (3R)-1,3-dimethylpiperazine hydrate for anhydrous reactions
Welcome to the Technical Support Center for handling and utilizing (3R)-1,3-dimethylpiperazine in anhydrous reaction systems. This guide is designed for researchers, scientists, and drug development professionals who require exacting, moisture-free conditions for their synthetic routes. Here, we address common challenges and provide field-proven protocols for the effective removal of water from (3R)-1,3-dimethylpiperazine hydrate, ensuring the integrity and success of your anhydrous reactions.
Understanding the Challenge: The Impact of Water in Anhydrous Reactions
(3R)-1,3-Dimethylpiperazine is a valuable chiral building block in pharmaceutical synthesis.[1] It is often supplied as a hydrate, meaning water molecules are incorporated into its crystalline structure. While stable for storage, this bound water can be detrimental to a wide range of anhydrous reactions.
Water can act as an unwanted nucleophile or base, leading to side reactions, reduced yields, and the formation of impurities.[2] In reactions involving highly reactive reagents such as organometallics (e.g., Grignard reagents), strong bases (e.g., n-butyllithium), or water-sensitive catalysts, the presence of even trace amounts of moisture can completely inhibit the desired transformation.[2] Therefore, rigorous drying of (3R)-1,3-dimethylpiperazine is a critical prerequisite for its successful application in many synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is (3R)-1,3-dimethylpiperazine hydrate, and why does it need to be dried?
A1: (3R)-1,1,3-Dimethylpiperazine hydrate is a form of the compound that has water molecules integrated into its structure. Many organic reactions, particularly those involving organometallics, strong bases, or water-sensitive catalysts, require anhydrous (water-free) conditions to prevent unwanted side reactions and ensure the desired chemical transformation occurs efficiently.[2]
Q2: How can I determine the water content of my (3R)-1,3-dimethylpiperazine?
A2: The most accurate and widely used method for determining water content in amines is Karl Fischer titration.[3] This technique can be performed using either volumetric or coulometric methods.[4] For strongly basic amines, the pH of the Karl Fischer solution can shift, leading to inaccurate results. To counteract this, a neutralizing agent like benzoic acid can be added to the anode solution before titration.[3]
Q3: Can I use common drying agents like sodium sulfate or magnesium sulfate?
A3: While sodium sulfate and magnesium sulfate are common drying agents, they are generally less effective for achieving the very low water content required for many anhydrous reactions, especially when dealing with amines.[5] Molecular sieves and calcium hydride are more suitable for drying amines to the required level of dryness.[6]
Q4: Are there any safety precautions I should take when drying (3R)-1,3-dimethylpiperazine?
A4: Yes. (3R)-1,3-Dimethylpiperazine is a flammable liquid and can cause skin burns and eye damage.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using reactive drying agents like calcium hydride, be aware that they react with water to produce flammable hydrogen gas. Ensure the reaction is properly vented.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction failure or low yield in an anhydrous system. | Incomplete removal of water from (3R)-1,3-dimethylpiperazine. | 1. Verify the dryness of the amine using Karl Fischer titration.[3] 2. Ensure the drying agent is properly activated and used in sufficient quantity. 3. Consider extending the drying time or using a more rigorous drying method. |
| Inconsistent results between batches. | Variable water content in the starting material. | 1. Implement a standardized drying protocol for every batch of (3R)-1,3-dimethylpiperazine. 2. Quantify the water content of each batch before use. |
| Degradation of the amine during drying. | Use of an inappropriate or overly aggressive drying method. | 1. Avoid excessive heat, which can cause decomposition. 2. Choose a drying agent that is compatible with amines. For instance, calcium chloride can absorb amines and should be avoided.[5] |
| "Oily" or cloudy appearance after drying. | Residual drying agent or byproducts. | 1. If using a solid drying agent, ensure complete removal by filtration or decantation. 2. If distillation is used, ensure proper separation of the azeotrope and the dried amine. |
Experimental Protocols
Protocol 1: Drying with Activated Molecular Sieves
This is a widely applicable and safe method for drying amines.[6][8] Molecular sieves are aluminosilicates with a defined pore size that selectively adsorb small molecules like water.[5][9]
Methodology:
-
Activation of Molecular Sieves:
-
Drying Procedure:
Diagram of the Molecular Sieve Drying Workflow:
Caption: Workflow for drying (3R)-1,3-dimethylpiperazine with molecular sieves.
Protocol 2: Azeotropic Distillation
Azeotropic distillation is an effective method for removing water by forming a lower-boiling azeotrope with an entrainer solvent.[10][11] Toluene is a common entrainer for this purpose.[12][13]
Methodology:
-
Setup:
-
Set up a distillation apparatus with a Dean-Stark trap.
-
Charge the distillation flask with (3R)-1,3-dimethylpiperazine hydrate and toluene.
-
-
Distillation:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
The condensed azeotrope will collect in the Dean-Stark trap, where the water will separate and can be removed.
-
Continue the distillation until no more water is collected in the trap.
-
-
Solvent Removal:
-
Once all the water has been removed, distill off the remaining toluene to yield the anhydrous amine.
-
Logical Flow for Selecting a Drying Method:
Sources
- 1. biosynce.com [biosynce.com]
- 2. tutorchase.com [tutorchase.com]
- 3. hiranuma.com [hiranuma.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Molecular Sieves [sigmaaldrich.com]
- 10. US3298109A - Azeotropic drying process - Google Patents [patents.google.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. Workup [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
resolving solubility issues of (3R)-1,3-dimethylpiperazine salts
Technical Support Center: Solubility & Handling Guide for (3R)-1,3-Dimethylpiperazine Salts
Executive Summary: The Molecule & The Challenge
(3R)-1,3-Dimethylpiperazine (CAS: 1033717-21-3) is a critical chiral building block in medicinal chemistry, often employed to introduce conformational rigidity and solubility to kinase inhibitors and GPCR ligands.[1]
While the free base is a liquid at room temperature with high organic solubility, its salt forms (commonly dihydrochloride or tartrate) present distinct challenges.[1] Users frequently report oiling out (liquid-liquid phase separation) during crystallization, extreme hygroscopicity , and polymorphic inconsistency .[1] This guide provides mechanistic solutions to these physical chemistry problems, moving beyond "trial and error" to rational process design.
Troubleshooting Guide (Q&A Format)
Issue 1: "My salt comes out as a sticky oil instead of a solid precipitate."
Diagnosis: This is a classic "oiling out" phenomenon, occurring when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Width (MSZW) for nucleation.[1] It is thermodynamically favored when the melting point of the solvated salt is depressed below the process temperature by impurities or solvent choice.
Corrective Action:
-
Temperature Control: Do not crash cool. Rapid cooling spikes supersaturation, driving the system into the labile zone where oiling is favored.[2] Use a controlled cooling ramp (e.g., 0.5°C/min).
-
Solvent Modification: Oiling out often indicates the "antisolvent" (e.g., diethyl ether, hexanes) was added too quickly or in excess.
-
Seeding: If you have any solid seed crystals, introduce them at the cloud point. If not, scratch the glass surface to induce heterogeneous nucleation.
Issue 2: "The solid turns into a gum upon filtration (Hygroscopicity)."
Diagnosis: (3R)-1,3-dimethylpiperazine dihydrochloride is significantly hygroscopic.[1] The chloride counter-ions act as aggressive hydrogen bond acceptors for atmospheric water, breaking the crystal lattice and forming a hydrate or deliquescing.
Corrective Action:
-
Atmospheric Isolation: All filtration must occur under an inert blanket (Nitrogen/Argon). Use a Schlenk frit or a glovebox for isolation.[4]
-
Drying Protocol: Do not air dry. Dry in a vacuum oven at 40°C with a P₂O₅ trap.
-
Counter-ion Switching: If the HCl salt is unmanageable for your formulation, switch to a Tartrate or Fumarate salt. These dicarboxylic acids form extensive hydrogen bond networks within the lattice, reducing the propensity for water uptake [1].
Issue 3: "I cannot extract the free base back into the organic phase."
Diagnosis: The high polarity of the diamine means it partitions poorly into non-polar solvents (like Hexanes or Ether) even at high pH.[1]
Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (common ion effect/ionic strength increase).[1]
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction. If using greener alternatives, 2-MeTHF is superior to Ethyl Acetate.[1]
-
pH Adjustment: Ensure pH is >12. The pKa of the secondary amine is ~9.7; you must be at least 2 pH units above this to ensure >99% neutral species.
Technical Data & Visualization
Table 1: Solubility Profile of (3R)-1,3-Dimethylpiperazine Species
Qualitative assessment based on polarity and lattice energy principles.
| Solvent System | Free Base Solubility | Dihydrochloride Salt Solubility | Operational Note |
| Water | Miscible | High (>200 mg/mL) | Ideal for salt formation; poor for isolation.[1] |
| Methanol/Ethanol | Miscible | Moderate to High | Best for recrystallization. |
| DCM / Chloroform | High | Very Low | Ideal for washing away non-polar impurities. |
| Acetone | High | Low | Good antisolvent candidate. |
| Diethyl Ether | Moderate | Insoluble | Classic antisolvent , but risk of oiling out. |
| Hexanes/Heptane | Miscible | Insoluble | Use only as a final wash; causes oiling if used in bulk. |
Figure 1: Oiling Out Troubleshooting Logic
Caption: Decision tree for resolving liquid-liquid phase separation (oiling out) during salt crystallization.
Validated Experimental Protocols
Protocol A: Robust Synthesis of (3R)-1,3-Dimethylpiperazine Dihydrochloride
Designed to minimize oiling out and maximize crystallinity.[1]
Reagents:
-
(3R)-1,3-Dimethylpiperazine (Free Base)[1]
-
HCl (4M in Dioxane or Ethanol) - Avoid aqueous HCl to reduce drying time.[1]
-
Solvent: Ethanol (Absolute)[1]
-
Antisolvent: Ethyl Acetate (EtOAc)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of (3R)-1,3-dimethylpiperazine in Ethanol (5 vol, i.e., 5 mL per gram). Cool to 0-5°C.[1]
-
Acid Addition: Dropwise add 2.2 eq of HCl solution. Critical: Maintain temperature <10°C to prevent exotherms from degrading quality.
-
Nucleation Check: Stir for 15 minutes.
-
Crystallization: Allow the slurry to stir at Room Temperature (RT) for 2 hours, then cool to 0°C for 1 hour.
-
Isolation: Filter under Nitrogen (if possible). Wash the cake with cold EtOAc.
-
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: Handling & Weighing Hygroscopic Salts
For accurate analytical or formulation work.
-
Equilibration: Bring the storage container to room temperature before opening to prevent condensation.
-
Environment: Ideally, weigh inside a glovebox or a glove bag purged with dry nitrogen.
-
Rapid Transfer: If a glovebox is unavailable, use a "weighing boat" technique:
Mechanistic Insight: Why does this happen?
The (3R)-1,3-dimethylpiperazine molecule possesses two nitrogen centers with distinct basicity (pKa ~9.7 and ~5.[1][8]3) [2].
-
Stereochemistry & Lattice Energy: The (3R)-methyl group creates steric bulk that disrupts the efficient packing of the crystal lattice compared to a flat aromatic amine.[1] This lowers the lattice energy, making the salt more prone to staying in solution or forming amorphous oils (oiling out) rather than crystallizing [3].[1][2][5]
-
Hygroscopicity: The dihydrochloride salt has high charge density. The chloride ions are "hard" spheres that crave hydration. Without a rigid, tightly packed lattice to exclude water (see point 1), moisture easily penetrates the solid, dissolving it into a concentrated syrup (deliquescence) [4].[1]
Figure 2: Salt Formation & Purification Workflow
Caption: Operational workflow for converting the liquid free base into a stable, dry salt form.
References
-
Crystal Engineering of Pharmaceutical Salts
-
pKa & Basicity Data
-
Oiling Out Mechanisms
-
Hygroscopicity Management
Sources
- 1. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. uregina.ca [uregina.ca]
- 11. benchchem.com [benchchem.com]
storage stability and hygroscopicity management of piperazine hydrates
Welcome to the technical support center for piperazine hydrates. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic materials. Piperazine and its derivatives are crucial building blocks in pharmaceuticals, but their hydrated forms present unique challenges related to physical stability and moisture sensitivity. Anhydrous-hydrate conversions can significantly impact critical quality attributes such as solubility, dissolution rate, bioavailability, and manufacturability.
This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to help you navigate the complexities of handling and characterizing piperazine hydrates effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.
Q1: My piperazine hydrate sample is unexpectedly gaining or losing weight during storage. What is happening and how can I fix it?
A1: Unintended weight change in a hydrate is almost always due to interaction with atmospheric moisture. The direction of the change—gain or loss—indicates whether the sample is absorbing additional water or losing its water of hydration.
Causality:
-
Weight Gain (Hygroscopicity): If the relative humidity (RH) of the storage environment is higher than the equilibrium RH of the hydrate, the sample will adsorb moisture onto its surface. If the RH is significantly high, it may even absorb enough moisture to form a higher hydrate or begin to dissolve (deliquescence).[1][2] Piperazine itself is known to be hygroscopic and can absorb atmospheric water and carbon dioxide.[3]
-
Weight Loss (Efflorescence/Dehydration): If the RH of the storage environment is lower than the hydrate's equilibrium RH, the compound will lose its bound water molecules to the environment. This process, known as efflorescence, results in a conversion to a lower hydrate or the anhydrous form.[4]
Troubleshooting Workflow:
The following decision tree can guide your investigation and corrective actions.
Caption: Troubleshooting workflow for weight changes in piperazine hydrates.
Q2: The physical appearance of my powder has changed. It's become clumpy, sticky, or has even turned into a liquid. Why?
A2: This indicates a significant physical state transformation, most likely deliquescence.
Causality:
Deliquescence occurs when a solid substance absorbs so much moisture from the air that it dissolves and forms a liquid solution. Every crystalline solid has a Critical Relative Humidity (CRH), which is the RH of the surrounding atmosphere at which it will begin to absorb moisture and dissolve. This is a critical parameter for hygroscopic materials like piperazine hydrates. The clumping and stickiness are intermediate steps leading to full deliquescence, severely impacting powder flowability and processability.[2]
Solutions & Proactive Management:
-
Determine the CRH: The most effective way to do this is with Dynamic Vapor Sorption (DVS) analysis (see Protocol 3). Knowing the CRH allows you to define a safe upper limit for humidity during handling and storage.
-
Control the Environment: All manufacturing and storage areas must be maintained well below the determined CRH.[5] This often requires the use of dehumidifiers.[5]
-
Protective Packaging: Utilize packaging with a high moisture barrier.[5] For highly sensitive materials, this can include aluminum blister packs or foil pouches that may also contain a desiccant.[5]
-
Formulation Strategies: If environmental control is challenging, consider formulation approaches to mitigate hygroscopicity. These can include:
-
Film Coating: Applying a polymer coat to a tablet or granule can act as a physical barrier to moisture.[6][7]
-
Co-processing with Excipients: Blending the piperazine hydrate with hydrophobic excipients (like magnesium stearate or certain silicon dioxides) can help to repel moisture.[6][8]
-
Crystal Engineering: In early development, it may be possible to form a less hygroscopic salt or co-crystal of the piperazine active pharmaceutical ingredient (API).[6][7]
-
Q3: My analytical results are inconsistent. The XRPD pattern of my piperazine hydrate has shifted, or the HPLC purity seems to be dropping. Could this be a stability issue?
A3: Yes, inconsistent analytical results are a classic red flag for physical or chemical instability. For piperazine hydrates, the most common cause is an unintended phase transition during sample handling, preparation, or the analysis itself.
Causality:
-
XRPD Pattern Shifts: The peak positions in an X-ray Powder Diffraction (XRPD) pattern are a direct fingerprint of the material's crystal lattice.[9][10] If a hydrate loses or gains water, its crystal structure changes, leading to a different XRPD pattern.[11][12] This can happen if a sample is exposed to low humidity (e.g., in a dry nitrogen stream) or high humidity before or during analysis.
-
Chemical Degradation: While piperazine is relatively stable, the presence of excess adsorbed water can accelerate chemical degradation pathways like hydrolysis or oxidation, leading to a drop in purity observed by techniques like HPLC.[13][14] Some piperazine derivatives are known to be unstable in aqueous solutions or when exposed to light and oxygen.[13][15][16]
Solutions & Best Practices:
-
Controlled Sampling: Prepare samples for analysis in an environment with controlled humidity that is known to be non-destabilizing for your specific hydrate form.
-
Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to minimize the risk of changes.[13]
-
Stability-Indicating Methods: Ensure your analytical methods, particularly HPLC, are "stability-indicating." This means the method can separate the intact drug from all potential degradation products, giving a true picture of purity.[13]
-
Forced Degradation Studies: Conduct forced degradation studies (exposing the material to stress conditions like acid, base, oxidation, heat, and light) to understand potential degradation pathways and confirm they can be detected by your analytical methods.[14]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamental properties and management of piperazine hydrates.
Q1: What exactly are piperazine hydrates and why is their physical form so important?
A1: Piperazine hydrates are crystalline forms of piperazine that have a specific number of water molecules incorporated into their crystal lattice structure.[4] For example, piperazine hexahydrate, a common form, has six water molecules for every one molecule of piperazine.[17] Different hydrates (e.g., hemihydrate, hexahydrate) and the anhydrous form can exist.[18][19][20]
The physical form is critically important because different crystalline structures (polymorphs, hydrates, solvates) of the same API can have vastly different physicochemical properties, including:[11]
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug. Typically, anhydrous forms are more soluble than their hydrate counterparts.
-
Stability: One form may be more physically or chemically stable under certain storage conditions than another.
-
Manufacturability: Properties like powder flow, compaction, and hygroscopicity affect how easily the material can be processed into a final dosage form.
Unexpectedly converting from one form to another during manufacturing or storage can lead to a product that is ineffective, unsafe, or has a reduced shelf life.[11]
Q2: What are the standard recommended storage conditions for piperazine hydrates?
A2: The appropriate storage conditions depend on the specific hydrate's stability profile. However, stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to establish a re-test period and recommended storage conditions.[21]
The choice of conditions is based on the climatic zone for which the product is intended.[22]
Table 1: Standard ICH Stability Storage Conditions [21][22]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Key Considerations:
-
Container Closure System: Always store piperazine hydrates in well-closed containers that protect against moisture.[14][23]
-
Light Protection: Some piperazine derivatives are light-sensitive, so storage in light-resistant containers is also recommended.[13][14][24]
-
Justification: The specific storage conditions listed on a product's certificate of analysis are based on experimental data from these types of stability studies.
Q3: How do I accurately determine the water content of a piperazine hydrate?
A3: The most accurate and specific method for determining water content in a hydrate is Karl Fischer (KF) titration .[25][26]
Why Karl Fischer? It is crucial to distinguish between "water content" and "loss on drying" (LOD).
-
Loss on Drying (LOD): This method measures the total mass lost from a sample upon heating. It is non-specific and will include not only water but also any other volatile components like residual solvents.[27]
-
Karl Fischer (KF) Titration: This is a chemical method based on a reaction that is specific to water.[27][28] It can accurately quantify both free (adsorbed) water and bound (hydrate) water. For this reason, KF is the preferred method for analyzing hydrates.[26][28]
There are two main types of KF titration: volumetric and coulometric. Volumetric KF is suitable for samples with water content above 0.1%, while coulometric KF is better for trace amounts (ppm levels).[29] For most hydrates, volumetric KF is the appropriate choice.
Experimental Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
Objective: To accurately quantify the percentage of water (% w/w) in a piperazine hydrate sample.
Materials:
-
Volumetric Karl Fischer Titrator
-
KF Reagent (single-component or two-component system)
-
Appropriate solvent (e.g., anhydrous methanol)
-
Certified water standard (e.g., sodium tartrate dihydrate)
-
Airtight sample handling equipment (weighing boats, spatulas)
-
Piperazine hydrate sample
Methodology:
-
System Preparation:
-
Fill the titrator burette with the KF titrant and the titration vessel with the solvent.
-
Condition the solvent by running a pre-titration to neutralize any ambient moisture in the vessel until a stable endpoint is reached.
-
-
Titrant Standardization:
-
Accurately weigh a suitable amount of the certified water standard (e.g., 150-350 mg of sodium tartrate dihydrate).[25]
-
Introduce the standard into the conditioned titration vessel.
-
Titrate with the KF reagent to the electrometric endpoint.
-
The titrator software will calculate the water equivalence factor (F), typically in mg H₂O/mL of titrant. This value represents the amount of water that reacts with 1 mL of the reagent. Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a quantity of the piperazine hydrate sample expected to contain a measurable amount of water.
-
Quickly introduce the sample into the conditioned titration vessel.
-
Titrate the sample with the standardized KF reagent to the endpoint. Record the volume of titrant consumed (B.R.).
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water (w/w) = (B.R. × F) / (Weight of Sample in mg) × 100
-
Where:
-
B.R. = Volume of KF reagent consumed for the sample (mL)
-
F = Water equivalence factor of the KF reagent (mg/mL)
-
-
Causality of Choices:
-
Anhydrous Methanol: Used as a solvent because it readily dissolves the sample and does not interfere with the KF reaction.
-
Sodium Tartrate Dihydrate: A stable, non-hygroscopic solid with a precise theoretical water content (15.66%), making it an ideal primary standard for standardization.[25]
-
Airtight Handling: Essential to prevent the hygroscopic sample from absorbing atmospheric moisture, which would lead to erroneously high results.
Q4: How can I confirm the crystalline form of my hydrate and check for phase transitions?
A4: The definitive technique for identifying and differentiating crystalline forms is X-ray Powder Diffraction (XRPD) .[10][11][30]
Why XRPD? XRPD provides a unique "fingerprint" for a specific crystalline solid.[12] When a beam of X-rays hits a crystalline sample, it is diffracted in a pattern determined by the arrangement of atoms in the crystal lattice. Each crystalline form (e.g., piperazine hexahydrate vs. piperazine hemihydrate vs. anhydrous piperazine) will produce a distinct XRPD pattern with characteristic peak positions (at specific 2θ angles) and intensities.[10][12] By comparing the XRPD pattern of your sample to a reference pattern, you can confirm its identity and purity of form.
Experimental Protocol 2: Assessing Physical Stability using X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of a piperazine hydrate sample and detect any phase changes.
Materials:
-
X-ray Powder Diffractometer with a Cu Kα radiation source
-
Sample holder (e.g., zero-background silicon wafer or glass)
-
Spatula
-
Mortar and pestle (if particle size reduction is needed)
-
Piperazine hydrate sample and reference standards for known forms
Methodology:
-
Sample Preparation:
-
Ensure the sample is representative of the bulk material.
-
If the powder has large crystals, gently grind it with a mortar and pestle to achieve a fine, uniform particle size. This minimizes "preferred orientation," an artifact where non-random crystal alignment skews peak intensities.
-
Carefully pack the powder into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
-
Instrument Setup:
-
Set the instrument parameters. Typical conditions for pharmaceutical analysis are:
-
Voltage and Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): A broad range, such as 2° to 40°, is typically used for screening.
-
Scan Speed or Step Size/Time: e.g., 2.0°/min.[30] This can be adjusted to balance resolution and analysis time.
-
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Run the analysis to collect the diffraction pattern.
-
-
Data Analysis:
-
Process the raw data (e.g., background subtraction, smoothing).
-
Compare the resulting diffractogram to reference patterns of the known piperazine hydrate forms (e.g., hexahydrate) and the anhydrous form.
-
Identification: If the peak positions (2θ values) of your sample match the reference pattern, the form is confirmed.
-
Phase Change Detection: The appearance of new peaks or the disappearance of existing peaks compared to a starting sample indicates a phase transformation. For example, if you analyze a sample before and after storage and see new peaks corresponding to the anhydrous form, it confirms dehydration has occurred.
-
Causality of Choices:
-
Gentle Grinding: Avoids excessive force which could induce a phase transformation or amorphization in the sample itself.
-
Broad Scan Range: Ensures that all characteristic diffraction peaks for potential forms are captured.
-
Comparison to References: XRPD is a comparative technique. Reliable identification requires high-quality reference patterns for all potential solid forms.
Q5: What is Dynamic Vapor Sorption (DVS) and how does it help manage hygroscopicity?
A5: Dynamic Vapor Sorption (DVS) is a powerful analytical technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[31][32] It is the primary tool for quantitatively characterizing the hygroscopicity of a material.[33]
How DVS Helps: A DVS experiment generates a moisture sorption-desorption isotherm, which is a plot of the change in sample mass versus relative humidity. This plot provides critical information:
-
Degree of Hygroscopicity: It shows how much water the material picks up at different humidity levels.
-
Hydrate Formation/Loss: It can pinpoint the exact RH at which an anhydrous material converts to a hydrate, or a hydrate loses its water.[33][34] This is visible as a sharp, often stoichiometric, increase or decrease in mass at a specific RH.
-
Critical Relative Humidity (CRH): It can be used to determine the deliquescence point of the material.
-
Physical Stability: The shape of the isotherm (e.g., hysteresis between sorption and desorption curves) can provide insights into the nature of the water-solid interaction and the stability of the hydrate.[33]
This information is essential for defining appropriate storage, handling, and manufacturing conditions to prevent unwanted phase changes.[33]
Caption: Integrated workflow for characterizing piperazine hydrate stability.
Experimental Protocol 3: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To generate a moisture sorption-desorption isotherm for a piperazine hydrate to assess its hygroscopic behavior and physical stability as a function of relative humidity.
Materials:
-
Dynamic Vapor Sorption Analyzer
-
Microbalance sample pan
-
Spatula
-
Piperazine hydrate sample (typically 5-20 mg)
Methodology:
-
Sample Preparation:
-
Tare the microbalance sample pan.
-
Accurately weigh a small amount of the sample (e.g., 10 mg) and place it evenly in the pan.
-
-
Instrument Setup & Method:
-
Place the sample in the DVS instrument.
-
Set the analysis temperature (e.g., 25°C).
-
Program the humidity profile. A typical method involves:
-
Drying Step: Hold the sample at 0% RH until the mass stabilizes to establish a dry baseline.
-
Sorption Steps: Increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold) before moving to the next RH level.
-
Desorption Steps: Decrease the RH in the same steps back down to 0% RH.
-
-
-
Data Collection:
-
Start the experiment. The instrument will automatically control the RH and record the sample mass over time. The experiment can take several hours to days to complete, depending on the sample's equilibration kinetics.[31]
-
-
Data Analysis:
-
The software will generate a plot of % change in mass versus target RH, creating the sorption and desorption isotherms.
-
Analyze the Isotherm:
-
Overall Water Uptake: Look at the total % mass gain at high RH (e.g., 90% RH) to classify the material's hygroscopicity.
-
Phase Transitions: Identify any sharp, step-like changes in mass. Correlate the % mass change with the theoretical water content for known hydrates to identify hydrate formation or loss. For example, a sudden mass gain that corresponds to one mole of water may indicate the formation of a monohydrate.
-
Hysteresis: Observe the difference between the sorption and desorption curves. A large hysteresis can indicate irreversible changes in the material's structure.
-
Post-Analysis Characterization: It is best practice to analyze the sample by XRPD after the DVS experiment to confirm what crystalline form exists at the end of the humidity cycle.
-
-
Causality of Choices:
-
Stepwise RH Changes: Allows the sample to reach equilibrium at each humidity level, providing a true measure of its moisture capacity at that condition.
-
Sorption and Desorption Cycle: Exposing the material to a full cycle of increasing and decreasing humidity reveals its behavior under various environmental conditions and can uncover irreversible transformations.
-
Small Sample Size: Minimizes the time required to reach mass equilibrium at each step, making the experiment more efficient.[35]
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). Google Vertex AI Search.
- ICH guidelines for stability studies | PDF. (n.d.). Slideshare.
- ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma.
- Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. (n.d.). PMC.
- Q1A(R2) Guideline. (2010, February 2). ICH.
- ICH: New Guideline for Stabilities. (n.d.). ECA Academy.
- Determining Water Content with a Novel Karl Fischer Titration Approach. (2020, September 2). Pharmaceutical Technology.
- Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
- Karl Fischer titration. (n.d.). Wikipedia.
- Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments.
- Karl Fischer water content titration. (n.d.). Scharlab.
- Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020, October 11). PMC.
- X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1). Pharmaceutical Technology.
- Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
- Review on X-Ray Powder Diffraction Technique. (2016, June 29). Research Journal of Pharmaceutical Dosage Forms and Technology.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
- Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. (2015, November 18). Journal of Pharmaceutical Research International.
- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (n.d.). Particle Analytical.
- Protecting Pharmaceuticals from Humidity's Wrath. (n.d.). SMT Dry Cabinets.
- X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma.
- Piperazine hydrate - SAFETY DATA SHEET. (2024, February 16). Thermo Fisher Scientific.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
- Difference Between Water (Moisture) Content and Loss on Drying (LOD). (2011, November 3). Pharmaguideline.
- PIPERAZINE HEXAHYDRATE FOR SYNTHESIS. (n.d.). Loba Chemie.
- piperazine hexahydrate - Sds. (n.d.). Sdfine.
- Piperazine citrate hydrate | 41372-10-5. (n.d.). Benchchem.
- SAFETY DATA SHEET - Piperazine Hexahydrate. (2025, February 15). TCI Chemicals.
- Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem - NIH.
- The Importance of Moisture Content Determination in Pharmaceuticals. (2022, March 7). Adam Equipment.
- Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU.
- Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. (n.d.). Benchchem.
- (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate.
- Piperazine. (n.d.). Wikipedia.
- Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
- How to extract/isolate piperazine from water without distillation? (2013, March 29). ResearchGate.
- Piperazine sulfate hydrate. (n.d.). Chem-Impex.
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena.
- Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. (n.d.). AZoM.
- Precipitaton of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (n.d.). SINTEF.
- Influence of Piperazine on CO 2 Hydrate Dissociation Equilibrium Conditions. (n.d.). ResearchGate.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings. (n.d.). Academia.edu.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF. (n.d.). ResearchGate.
- Dynamic Vapor Sorption. (n.d.). METTLER TOLEDO.
- PIPERAZINE HYDRATE. (n.d.). Inxight Drugs.
- Piperazine + Water - Chemical & Physical Properties. (n.d.). Cheméo.
- DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.
- Dynamic Vapor Sorption. (n.d.). Surface Measurement Systems.
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. smtdryboxes.com [smtdryboxes.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. rjpdft.com [rjpdft.com]
- 11. particle.dk [particle.dk]
- 12. improvedpharma.com [improvedpharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. DSpace [open.bu.edu]
- 16. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine - Wikipedia [en.wikipedia.org]
- 18. sintef.no [sintef.no]
- 19. (PDF) Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings [academia.edu]
- 20. researchgate.net [researchgate.net]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. lobachemie.com [lobachemie.com]
- 24. fishersci.co.uk [fishersci.co.uk]
- 25. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. Difference Between Water (Moisture) Content and Loss on Drying (LOD) | Pharmaguideline [pharmaguideline.com]
- 28. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 29. Karl Fischer water content titration - Scharlab [scharlab.com]
- 30. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mt.com [mt.com]
- 32. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 33. ardena.com [ardena.com]
- 34. azom.com [azom.com]
- 35. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of (3R)-1,3-dimethylpiperazine
Introduction: Beyond the Formula - Elucidating Stereochemistry with NMR
In the landscape of pharmaceutical development and molecular research, confirming the precise three-dimensional structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing a detailed atomic-level map of molecular architecture. However, when dealing with chiral molecules, such as (3R)-1,3-dimethylpiperazine, standard NMR techniques in achiral solvents reveal identical spectra for both enantiomers.[1] This guide delves into the nuanced interpretation of the ¹H and ¹³C NMR spectra expected for the (3R) enantiomer, provides a comparative analysis against related structures, and outlines a robust experimental protocol. We will explore how, even without a direct comparative spectrum of the (3S) enantiomer, a thorough understanding of NMR principles allows for complete structural verification and sets the stage for more advanced chiral differentiation studies.
This document is designed for researchers and drug development professionals who require a deep, practical understanding of NMR spectral interpretation for chiral heterocyclic amines. We will move beyond simple peak assignments to discuss the underlying principles of chemical equivalence, diastereotopicity, and conformational dynamics that are crucial for a comprehensive analysis.
The Subject Molecule: (3R)-1,3-dimethylpiperazine
(3R)-1,3-dimethylpiperazine is a chiral substituted piperazine. The piperazine ring typically adopts a chair conformation to minimize steric strain. In this molecule, the C3 methyl group introduces a stereocenter. The N1-methyl group and the C3-methyl group can exist in either axial or equatorial positions, leading to conformational isomers. For our analysis, we will consider the most stable conformation, where bulky methyl groups preferentially occupy equatorial positions.
The presence of the chiral center at C3 renders the molecule asymmetric. Consequently, protons and carbons that might appear chemically equivalent in a more symmetric molecule become distinct. For instance, the two protons on C2 are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and couplings.
Figure 1: Structure of (3R)-1,3-dimethylpiperazine with atom numbering.
Predicted ¹H-NMR Spectral Analysis
Key Proton Environments:
-
N1-CH₃ (C7): A singlet, as these protons are not coupled to any adjacent protons. Its chemical shift is expected around 2.2-2.4 ppm.[3]
-
C3-CH₃ (C8): A doublet, as it is coupled to the single proton on C3. Expected chemical shift is around 1.0-1.2 ppm.
-
Piperazine Ring Protons (C2, C3, C5, C6): This region will be the most complex due to overlapping signals and complex coupling patterns (geminal and vicinal). The asymmetry of the molecule makes all ring protons chemically distinct. We expect these signals to appear in the range of ~1.7 to ~3.0 ppm.[3][4] The protons on carbons adjacent to nitrogen atoms (C2, C5, C6) will be further downfield than the proton on C3.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale & Notes |
| C3-H | ~1.8 - 2.2 | Multiplet (m) | 1H | Coupled to protons on C2 and the C3-CH₃ group. Expected to be complex. |
| N1-CH ₃ (C7) | ~2.29 | Singlet (s) | 3H | No adjacent protons for coupling. Value based on N,N'-dimethylpiperazine.[4] |
| C3-CH ₃ (C8) | ~1.05 | Doublet (d) | 3H | Coupled to the single proton on C3. |
| C2, C5, C6 Ring Protons | ~2.3 - 3.0 | Overlapping Multiplets | 6H | These protons are all diastereotopic, leading to distinct chemical shifts and complex geminal and vicinal couplings. Signals will likely overlap significantly, requiring 2D NMR (COSY) for definitive assignment. |
Predicted ¹³C-NMR and DEPT Spectral Analysis
The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. Due to the chiral center, all six carbon atoms in (3R)-1,3-dimethylpiperazine are chemically non-equivalent and should produce six distinct signals. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[5]
-
DEPT-90: Only CH (methine) carbons will show a positive signal.
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons will show positive signals, while CH₂ (methylene) carbons will show negative (inverted) signals. Quaternary carbons are absent in all DEPT spectra.
| Carbon Assignment | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Rationale & Notes |
| C3-C H₃ (C8) | ~18 - 22 | No Signal | Positive | Typical range for an aliphatic methyl group. |
| N1-C H₃ (C7) | ~46 - 48 | No Signal | Positive | N-methyl groups in piperazines appear in this region.[6] |
| C 3 | ~50 - 55 | Positive | Positive | Methine carbon adjacent to a nitrogen and bearing a methyl group. |
| C 5 | ~50 - 55 | No Signal | Negative | Methylene carbon adjacent to a secondary amine. |
| C 2 | ~55 - 60 | No Signal | Negative | Methylene carbon adjacent to two nitrogen atoms (one tertiary, one secondary). |
| C 6 | ~58 - 62 | No Signal | Negative | Methylene carbon adjacent to the tertiary N1 amine. |
Comparative Analysis: The Power of Context
The true diagnostic power of an NMR spectrum is often revealed through comparison.
-
vs. (3S)-1,3-dimethylpiperazine: In a standard achiral NMR solvent (like CDCl₃ or D₂O), the ¹H and ¹³C spectra of the (3R) and (3S) enantiomers will be identical .[1] This is because the magnetic environments are, on average, the same. To distinguish them, one must introduce a chiral environment, for example, by using a chiral solvating agent (CSA) which forms diastereomeric complexes that do have different NMR spectra.[7][8]
-
vs. rac-1,3-dimethylpiperazine: The spectrum of the racemic mixture will also be identical to that of the pure enantiomers in an achiral solvent.
-
vs. 1,4-dimethylpiperazine (achiral): This comparison highlights the effect of symmetry. 1,4-dimethylpiperazine is a highly symmetric, achiral molecule. Its ¹H-NMR spectrum is extremely simple, showing only two singlets: one for the eight equivalent ring protons (~2.45 ppm) and one for the six equivalent methyl protons (~2.29 ppm).[4] Its ¹³C-NMR spectrum would show only two signals. This stark simplicity, compared to the complexity predicted for the 1,3-isomer, immediately confirms the lower symmetry and substitution pattern of our target molecule.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol is essential. This protocol represents a self-validating system for the analysis of small molecules like (3R)-1,3-dimethylpiperazine.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the (3R)-1,3-dimethylpiperazine sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
2. Instrument Setup & Calibration (400 MHz Spectrometer Example): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent signal.
3. Data Acquisition: a. ¹H NMR: i. Acquire a standard one-pulse proton spectrum. ii. Key parameters: Spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), 16-32 scans for good signal-to-noise. b. ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Key parameters: Spectral width (~220 ppm), acquisition time (~1 s), relaxation delay (2 s), number of scans will be significantly higher (e.g., 1024 or more) due to the low natural abundance of ¹³C. c. DEPT-135 and DEPT-90: i. Run the standard DEPT-135 and DEPT-90 pulse sequences. ii. These experiments typically require fewer scans than a full ¹³C spectrum.
4. Data Processing: a. Apply Fourier Transform to the acquired Free Induction Decays (FIDs). b. Phase the spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Analyze peak multiplicities and coupling constants.
Figure 2: Standard workflow for NMR spectral acquisition and analysis.
Conclusion
The comprehensive NMR analysis of (3R)-1,3-dimethylpiperazine serves as an excellent case study in modern structural elucidation. While the absence of a reference spectrum for this specific chiral molecule precludes a direct overlay, a deductive approach based on foundational NMR principles and comparative data from analogous structures allows for a confident and complete spectral assignment. The predicted complexity of the ¹H spectrum, with its diastereotopic protons, and the six distinct signals in the ¹³C spectrum are direct consequences of the molecule's chirality and substitution pattern. This guide provides the predictive framework and the robust experimental protocol necessary for researchers to successfully characterize this and other similar chiral molecules, underscoring NMR spectroscopy's indispensable role in confirming molecular identity and stereochemistry in drug discovery and chemical research.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Recognition using NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Zhang, L., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]
-
The Analytical Scientist. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
-
Buckingham, A. D. (2004). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 398(1-3), 1-5. [Link]
-
Pescitelli, G., & Di Bari, L. (2021). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chirality in Drug Research. Wiley-VCH GmbH. [Link]
-
Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 239-250. [Link]
-
Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. Chemistry – A European Journal. [Link]
-
Steinberg, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 6032. [Link]
-
Yilmaz, F., & Emirik, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 61-68. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2533. [Link]
-
Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(15), 4983. [Link]
-
Hartono, A., et al. (2014). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. Industrial & Engineering Chemistry Research, 53(12), 4979-4986. [Link]
-
Tuğrak, M., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. PLoS ONE, 15(11), e0241838. [Link]
-
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Proton and C-13 Chemical Shifts. [Link]
-
JEOL. (n.d.). General Remarks: Nuclear magnetic resonance (1H NMR (400 MHz), 13C NMR (100 MHz)) spectra were determined on a JEOL-ECS400 instrument. [Link]
-
Manimekalai, A., et al. (2001). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 40B, 1086-1090. [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1-3 a. [Link]
-
ResearchGate. (2019). Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]
-
NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733). [Link]
-
Bruker. (n.d.). Some useful NMR solvents. [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
PubChem. (n.d.). 1,3-Dimethylpiperazine. [Link]
-
BIOSYNCE. (n.d.). (R)-1,3-Dimethylpiperazine CAS 1033717-21-3. [Link]
-
ResearchGate. (n.d.). Figur-5: 13 C-DEPT-NMR spectrum of compound (3i). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 4. N,N'-Dimethylpiperazine(106-58-1) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Precision Profiling: Mass Spectrometry Fragmentation of Dimethylpiperazine Derivatives
Executive Summary: The Isomer Challenge
In pharmaceutical synthesis and forensic analysis, dimethylpiperazine (DMP) derivatives represent a critical class of pharmacophores. However, they present a persistent analytical challenge: regioisomeric ambiguity . The two most prevalent isomers, 1,4-dimethylpiperazine (1,4-DMP) and 1,2-dimethylpiperazine (1,2-DMP) , share the exact molecular formula (
This guide provides an objective, data-driven comparison of mass spectrometry (MS) techniques for differentiating these derivatives. It moves beyond basic spectra to analyze fragmentation kinetics, derivatization protocols, and ionization behaviors (EI vs. ESI), establishing a self-validating workflow for unambiguous identification.
Structural & Mechanistic Basis
To interpret the fragmentation patterns, one must first define the structural distinctness of the isomers.
| Feature | 1,4-Dimethylpiperazine | 1,2-Dimethylpiperazine |
| Structure | N,N'-dimethyl (Symmetric) | N1,C2-dimethyl (Asymmetric) |
| Amine Class | Bis-tertiary amine | Secondary / Tertiary amine |
| Symmetry | ||
| Derivatization | Inert to acylation | Reactive (free -NH group) |
| Key Application | Catalyst, solvent, linker | Chiral building block |
Fragmentation Pathways (Mechanistic Insight)
The fragmentation logic differs fundamentally due to the stability of the resulting radical cations.
A. Electron Ionization (EI) - 70 eV
In EI, the "Hard" ionization source imparts significant internal energy, driving extensive fragmentation.[1]
-
1,4-DMP Pathway: The symmetry of 1,4-DMP dictates that
-cleavage at either nitrogen yields identical immonium ions. The base peak is typically m/z 43 ( ), formed via ring opening and subsequent C-N bond scission. A secondary characteristic ion appears at m/z 70 , resulting from a Retro-Diels-Alder (RDA) type collapse or loss of a neutral dimethylamine moiety ( ). -
1,2-DMP Pathway: The asymmetry introduces competitive cleavage sites. Cleavage adjacent to the
-methyl group vs. the -proton leads to a more complex spectrum. The presence of the C2-methyl group stabilizes the radical at C2, enhancing the loss of the methyl radical ( ) or specific ring-opening fragments (e.g., m/z 56 ).
B. Electrospray Ionization (ESI-MS/MS)
In ESI, the "Soft" ionization generates
-
Mechanism: Protonation occurs preferentially at the most basic nitrogen. For 1,4-DMP, both N are equivalent (
~8.5). For 1,2-DMP, the secondary amine ( ) and tertiary amine ( ) compete, but proton migration is rapid. -
Common Neutral Losses: Both isomers often lose
(17 Da) or methylamine (31 Da) depending on the ring-opening dynamics. However, 1,4-DMP is prone to losing neutral N-methylmethanimine ( ), while 1,2-DMP can lose propene-like fragments due to the C-methyl substitution.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
This section objectively compares the two dominant methodologies for analyzing DMP derivatives.
Table 1: Performance Comparison Matrix
| Metric | GC-EI-MS | LC-ESI-MS/MS |
| Differentiation Power | High (Fingerprint + Retention Time) | Medium (Spectra are similar; requires |
| Sensitivity | ng/mL range | pg/mL range (Superior) |
| Structural Insight | Explicit (Fragment ions map to substructures) | Implicit (Loss of neutrals) |
| Isomer Specificity | Excellent (Chromatographic resolution > 1 min) | Variable (Requires chiral columns for enantiomers) |
| Sample Prep | Requires extraction; Derivatization recommended | "Dilute and Shoot" possible |
| Best For | Forensics, Purity Analysis | Bioanalysis, DMP-drug conjugates |
Experimental Data Summary
-
1,4-DMP (EI Spectrum):
-
Base Peak: m/z 43 (100%)
-
Molecular Ion: m/z 114 (~20-30%)[2]
-
Key Fragments: m/z 70, 71, 42.
-
-
1,2-DMP (EI Spectrum):
-
Base Peak: m/z 44 or 56 (varies by instrument tuning)
-
Molecular Ion: m/z 114 (<10%)
-
Key Fragments: m/z 99 (
), m/z 56.
-
Visualized Pathways & Workflows
Diagram 1: Fragmentation Logic (EI Mode)
The following diagram illustrates the divergent fragmentation pathways for 1,4-DMP, highlighting the origin of the diagnostic m/z 43 ion.
Caption: Electron Impact fragmentation pathway of 1,4-dimethylpiperazine showing the formation of the characteristic m/z 43 base peak.
Diagram 2: Self-Validating Identification Workflow
This decision tree provides a robust protocol to distinguish 1,2-DMP from 1,4-DMP using chemical derivatization.
Caption: Decision tree for distinguishing 1,2-DMP (secondary amine) from 1,4-DMP (tertiary amine) via acylation derivatization.
Experimental Protocols
Protocol A: GC-MS Differentiation (The "Gold Standard")
This protocol utilizes the basicity difference and derivatization potential of the isomers.
Reagents:
-
Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Ethyl acetate (Solvent).
Procedure:
-
Preparation: Dissolve 1 mg of sample in 1 mL Ethyl acetate.
-
Derivatization: Add 50
L of TFAA. Incubate at 60°C for 20 minutes.-
Mechanism:[2] TFAA reacts only with the secondary amine of 1,2-DMP . 1,4-DMP lacks a reactive proton and remains unchanged.
-
-
Analysis: Inject 1
L into GC-MS (Split 1:20).-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm).
-
Temp Program: 60°C (1 min)
15°C/min 280°C.
-
-
Interpretation:
-
1,4-DMP: Peak remains at original retention time; Mass spectrum matches native (M+ 114).
-
1,2-DMP: Peak shifts to longer retention time; Molecular ion shifts to m/z 210 (
).
-
Protocol B: LC-MS/MS Screening
Instrument: Triple Quadrupole MS (ESI+).
Mobile Phase: A: 0.1% Formic Acid in
-
1,4-DMP: 115.1
72.1 (Quant), 115.1 44.1 (Qual). -
1,2-DMP: 115.1
58.1 (Quant), 115.1 70.1 (Qual). -
Note: Transitions must be optimized experimentally as collision energies vary by instrument.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dimethylpiperazine (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
PubChem. 1,4-Dimethylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Khamrang, T., et al. (2023). "1,4-Dimethylpiperazine-2,3-dione."[3] IUCrData. Available at: [Link]
Sources
Comparative Guide to Solid-State Characterization: (3R)-1,3-Dimethylpiperazine Salts
The following guide provides an in-depth technical comparison and characterization framework for the salt forms of (3R)-1,3-dimethylpiperazine , a critical chiral building block in medicinal chemistry.
Executive Summary & Strategic Context
Why this matters: (3R)-1,3-dimethylpiperazine (CAS: 1033717-21-3) is a liquid at room temperature (bp ~147°C), making it chemically unstable towards oxidation and difficult to handle in precise stoichiometric applications. Converting this chiral amine into a crystalline salt is a mandatory step for:
-
Purification: Rejecting chemical impurities and the unwanted (3S) enantiomer.
-
Characterization: Enabling Single Crystal X-Ray Diffraction (SC-XRD) to confirm absolute configuration.
-
Storage: Improving shelf-life and reducing hygroscopicity.
This guide compares the three primary salt forms—Dihydrochloride , Oxalate , and Tartrate —analyzing their utility in the drug development pipeline.
Comparative Analysis of Salt Forms
The following table synthesizes physical property data and crystallographic utility for the primary salt alternatives.
Table 1: Physicochemical & Crystallographic Comparison
| Feature | Dihydrochloride (2HCl) | Oxalate (1:1 or 1:2) | L-Tartrate (Resolution Salt) |
| CAS Number | 1152110-26-3 | 2173637-19-7 | Variable (In situ) |
| Stoichiometry | 1:2 (Base:Acid) | Typically 1:1 | 1:1 (Diastereomeric) |
| Physical State | White Crystalline Solid | White/Colorless Needles | Crystalline Solid |
| Melting Point | >240°C (Decomp.) | ~180–200°C (Sharp) | Variable (160–190°C) |
| Hygroscopicity | High (Risk of deliquescence) | Low (Stable lattice) | Moderate |
| SC-XRD Utility | Low (Disordered protons, often hydrates) | High (Rigid H-bond network) | Critical (Chiral resolution) |
| Primary Use | Final Formulation / Reagent | Analytical Standard / Absolute Config.[1] | Enantiomeric Separation |
Expert Insight: While the Dihydrochloride is the standard commercial form due to cost and solubility, it often forms hydrates that complicate precise weighing. The Oxalate salt is superior for structural determination because the dicarboxylic acid forms a rigid "molecular ribbon" via hydrogen bonding (N–H···O), facilitating the growth of high-quality single crystals required for Flack parameter determination.
Experimental Workflows
Workflow A: Chiral Resolution & Crystallization
The (3R) enantiomer is frequently isolated from the racemate using a chiral acid. The following diagram outlines the logic flow for resolving the racemate and generating X-ray quality crystals.
Figure 1: Logical workflow for the resolution of racemic 1,3-dimethylpiperazine and subsequent conversion to a crystalline salt for X-ray analysis.
Workflow B: Single Crystal Growth Protocol (Vapor Diffusion)
To obtain X-ray quality crystals of the (3R)-1,3-dimethylpiperazine oxalate:
-
Dissolution: Dissolve 50 mg of the amine and 1 equivalent of oxalic acid in a minimum amount of Methanol (approx. 0.5 mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a small vial (inner vial).
-
Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.
-
Harvesting: Colorless prismatic crystals should form. Mount immediately in Paratone oil for cryo-crystallography (100 K).
Technical Deep Dive: X-Ray Crystallography Data Interpretation
When analyzing the crystallographic data for these salts, specific parameters confirm the success of the synthesis and the enantiomeric purity.
Critical Parameters for Validation
| Parameter | Expected Value / Range | Significance |
| Space Group | Non-centrosymmetric (e.g., P2₁ or P2₁2₁2₁) | Mandatory for chiral molecules. If P2₁/c is observed, the sample is racemic. |
| Z' (Asymmetric Unit) | 1 or 2 | Indicates the number of independent ion pairs. |
| Flack Parameter | Near 0.0 (e.g., -0.05 ± 0.08) | Confirms the absolute configuration is correct (3R). A value near 1.0 indicates the inverted structure (3S). |
| H-Bond Network | N–H[2]···O (2.7 – 2.9 Å) | Short, linear bonds indicate a stable, high-melting lattice. |
Structural Features of the Piperazine Core
In the solid state, the 1,3-dimethylpiperazine ring typically adopts a chair conformation .
-
N1-Methyl: Usually equatorial to minimize 1,3-diaxial interactions.
-
C3-Methyl: The (3R) configuration forces the methyl group into an equatorial position in the lowest energy conformer.
-
Protonation: In the dihydrochloride, both nitrogens are protonated (
-H). In the mono-oxalate, the more basic secondary amine (N4) is preferentially protonated, or the proton is shared in a strong H-bond.
References
-
PubChem Compound Summary. (2025). 1,3-Dimethylpiperazine.[1][3][4][5][6][7][8] National Center for Biotechnology Information. [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for salt selection principles).
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. (Methodology for absolute configuration).[4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitro-phen-yl)triaz-2-en-1-yl-idene]-2,3-di-hydro-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-1,3-Dimethylpiperazine | 1152367-80-0 [sigmaaldrich.com]
- 4. 1,3-Dimethylpiperazine hydrochloride | C6H15ClN2 | CID 66510376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1,3-Dimethylpiperazine dihydrochloride | CymitQuimica [cymitquimica.com]
- 6. biosynce.com [biosynce.com]
- 7. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperazine Impurities
Introduction: The Critical Role of Impurity Profiling for Piperazine-Containing Pharmaceuticals
Piperazine and its derivatives are fundamental building blocks in a vast array of active pharmaceutical ingredients (APIs), from anthelmintics to antipsychotics.[1][2] Given their widespread use, ensuring the purity and safety of these APIs is paramount. The manufacturing process, potential degradation pathways, and storage conditions can introduce a variety of impurities, some of which may be pharmacologically active or toxic.[3] Consequently, robust and reliable analytical methods for the detection and quantification of these impurities are not just a matter of quality control; they are a critical component of patient safety and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for the validation of piperazine impurity analysis. As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the causality behind experimental choices, grounds every protocol in a self-validating system, and provides the authoritative references necessary for researchers, scientists, and drug development professionals to design and implement scientifically sound validation strategies. We will explore the landscape of analytical techniques, delve into the granular details of method validation as prescribed by international guidelines, and present a practical, step-by-step workflow for a typical HPLC-UV method, supported by comparative data and logical diagrams.
Understanding the Piperazine Impurity Landscape
Effective method validation begins with a thorough understanding of the potential impurities. For piperazine-containing compounds, these can be broadly categorized:
-
Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, byproducts, and intermediates.[4] For example, the synthesis of piperazine itself can yield impurities like ethylene diamine and diethylene triamine.[4] Other process-related impurities can include N-alkyl piperazines or diazabicyclo-octane.[4]
-
Degradation Products: These form due to the instability of the drug substance under various environmental conditions such as heat, light, or humidity.[4] An example is the formation of N-formylpiperazine.[4]
-
Genotoxic Impurities: A critical subclass of impurities, such as N-nitrosamines, can be carcinogenic even at trace levels.[5] The potential for secondary or tertiary amines like piperazine to react with nitrosating agents makes the screening for these impurities a significant concern.[5]
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the impurities, the required sensitivity, and the purpose of the analysis.
| Technique | Principle | Advantages for Piperazine Impurity Analysis | Limitations | Best Suited For |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available, excellent for quantitative analysis of known, UV-active impurities.[6] | Limited sensitivity for non-chromophoric compounds; may require derivatization for piperazine itself.[1][7] Lacks specificity for structural elucidation. | Routine quality control, quantification of known impurities at levels >0.05%.[5][8] |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | High sensitivity and specificity, excellent for volatile and semi-volatile impurities.[9] Gold standard for structural confirmation of volatile compounds.[10] | Not suitable for non-volatile or thermally labile impurities. May require derivatization to improve volatility.[11] | Analysis of residual solvents, volatile process impurities, and specific derivatized piperazine impurities.[9][12] |
| LC-MS/MS | Combines HPLC separation with highly sensitive and specific mass spectrometric detection. | Exceptional sensitivity (trace levels), high specificity, provides structural information for unknown impurities, applicable to a wide range of polarities and molecular weights.[13][14] | Higher cost and complexity. Potential for matrix effects impacting quantification.[14][15] | Identification of unknown impurities, quantification of trace-level and genotoxic impurities (e.g., nitrosamines), and forced degradation studies.[8][13][16] |
The Regulatory Framework: A Foundation of Scientific Integrity
The validation of analytical procedures is governed by harmonized international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) document.[17][18][19] This guideline, adopted by major regulatory bodies like the FDA and EMA, ensures that a validated method is suitable for its intended purpose.[20][21][22] The core validation characteristics are interconnected, forming a framework that demonstrates a method's reliability.
Caption: Interrelationship of core analytical method validation parameters.
Experimental Protocol: Validating an HPLC-UV Method for a Piperazine Process Impurity
This section provides a detailed, field-tested protocol for the validation of a reversed-phase HPLC-UV method for quantifying a known process-related impurity, "Impurity X," in a piperazine-containing API. This protocol is based on the principles outlined in ICH Q2(R1).[17][19]
Objective: To validate an HPLC-UV method for the quantification of Impurity X in the API, demonstrating it is accurate, precise, specific, and robust for its intended purpose.
Specificity (and Forced Degradation)
Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from the API, other impurities, or excipients.[23][24] Forced degradation studies are a critical part of this, showing that the method can separate the target impurity from potential degradation products.
Methodology:
-
Interference Check:
-
Prepare and inject a blank solution (diluent), a solution of the API, a solution of Impurity X standard, and a placebo solution (if validating for a drug product).
-
Acceptance Criterion: No interfering peaks should be observed at the retention time of Impurity X in the blank, API, or placebo chromatograms.
-
-
Forced Degradation:
-
Subject the API to stress conditions: acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.1N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temp), thermal stress (e.g., 105°C), and photolytic stress (e.g., ICH-specified light exposure).
-
Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
-
Acceptance Criteria: The method must demonstrate resolution between Impurity X and any degradation products formed. Peak purity analysis (using PDA) should confirm that the Impurity X peak is spectrally homogeneous in the presence of degradants.
-
Linearity
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal over a specified range, which is fundamental for accurate quantification.[17]
Methodology:
-
Prepare a stock solution of Impurity X standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from the Quantitation Limit (QL) to 150% of the specification limit for the impurity (e.g., if the limit is 0.10%, the range could be 0.05% to 0.15%).[19][25]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at 100% of the specification limit.
Range
Causality: The range is the interval over which the method is shown to be precise, accurate, and linear.[17] It is confirmed by the data from the linearity, accuracy, and precision studies.
Methodology:
-
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.
-
Acceptance Criterion: The data from the linearity, accuracy, and precision experiments must meet their respective acceptance criteria across the defined range. For an impurity, this is typically from the QL to 120% or 150% of the specification.[17][25]
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value, ensuring there is no systematic bias in the method.[24]
Methodology:
-
Prepare samples of the API spiked with Impurity X at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of Impurity X.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurities at these levels.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements, indicating the method's reproducibility under normal operating conditions.
Methodology:
-
Repeatability (Intra-assay precision):
-
Analyze six independent preparations of the API spiked with Impurity X at 100% of the specification limit.
-
Alternatively, perform six replicate injections of a single sample preparation.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) of the results should be ≤ 5.0%.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criterion: The %RSD for the combined data from both sets of experiments should be within a pre-defined limit (e.g., ≤ 10.0%).[5]
-
Detection Limit (DL) and Quantitation Limit (QL)
Causality: DL is the lowest amount of analyte that can be detected but not necessarily quantified, while QL is the lowest amount that can be quantified with acceptable precision and accuracy.[26]
Methodology (Based on Standard Deviation of the Response and the Slope):
-
Determine the slope (S) from the linearity study.
-
Determine the standard deviation of the y-intercepts (σ) from the regression line of the linearity data.
-
Calculate DL and QL using the formulas:
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S)
-
-
Confirmation: Prepare a sample at the calculated QL concentration and analyze it. The response should be clearly distinguishable from the baseline, and the accuracy and precision at this level should be acceptable.
-
Acceptance Criterion: The QL must be at or below the reporting threshold for the impurity.[26]
Robustness
Causality: Robustness testing shows the reliability of a method with respect to deliberate, small variations in its parameters, indicating its suitability for routine use.[17][23]
Methodology:
-
Prepare a system suitability solution and a spiked API sample.
-
Analyze the samples while making small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
pH of the aqueous phase (e.g., ± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must still pass. The change in the quantified result for the spiked sample should be insignificant.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria (for Impurity Quantification) | ICH Guideline Reference |
| Specificity | No interference at the analyte's retention time. Peak purity passes. | Q2(R1)[17][19] |
| Linearity | Correlation Coefficient (r²) ≥ 0.99 | Q2(R1)[17][19] |
| Range | Confirmed by linearity, accuracy, and precision data. | Q2(R1)[17][19] |
| Accuracy | Mean % Recovery typically within 90.0 - 110.0%. | Q2(R1)[17][19] |
| Precision (Repeatability) | %RSD ≤ 5.0% | Q2(R1)[17][19] |
| Precision (Intermediate) | %RSD ≤ 10.0% (for combined data) | Q2(R1)[17][19] |
| Quantitation Limit (QL) | Must be ≤ reporting threshold. Accuracy and precision acceptable. | Q2(R1)[17][19] |
| Robustness | System suitability parameters pass; results are not significantly affected. | Q2(R1)[17][19] |
The Evolving Landscape: Lifecycle Management of Analytical Methods
The modern approach to analytical methods, encouraged by guidelines like ICH Q14 and proposed revisions to USP <1225>, treats method validation not as a singular event but as part of a continuous lifecycle.[24][27][28] This model emphasizes a deeper understanding of the method throughout its lifespan, from development and qualification to ongoing performance verification.
Caption: The three stages of the analytical procedure lifecycle.
This lifecycle approach ensures that the method remains fit for its purpose over time, accommodating changes in the manufacturing process or instrumentation in a controlled and scientifically sound manner.
Conclusion
The validation of analytical methods for piperazine impurities is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality control. A thorough understanding of regulatory guidelines, combined with a scientifically-driven approach to experimental design, is essential. While HPLC-UV remains a workhorse for routine quantitative analysis, the strategic use of mass spectrometry techniques like GC-MS and LC-MS/MS is indispensable for comprehensive impurity profiling, especially for identifying unknown structures and controlling potent, trace-level contaminants. By embracing the principles of specificity, accuracy, precision, and robustness, and by adopting a modern lifecycle approach to method management, scientists can ensure their analytical data is consistently reliable, thereby safeguarding product quality and, ultimately, patient health.
References
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.). United States Pharmacopeia.
- Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
- FDA Guidance on Analytical Method Validation. (n.d.). FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- USP <1225> Method Validation. (n.d.). BA Sciences.
- Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. (n.d.). SynThink.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.). Eurofins.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. (n.d.). Waters Corporation.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine. (n.d.). Analytical CHEMISTRY.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines.
- Piperazine-impurities. (n.d.). Pharmaffiliates.
- Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. (n.d.). Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
- Pharmaceutical Impurity Detection Using LC-MS/MS. (n.d.). Payesh Darou Zist Azma Laboratory.
- Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2025, September 5). Research Journal of Pharmacy and Technology.
- Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography, 370(2), 245-58.
- A Review on Analytical Methods for Piperazine Determination. (2022, September 18). NTU Journal.
- Amine di piperazine impurity. (n.d.). Veeprho Pharmaceuticals.
- Piperazine Impurities and Synthesis. (n.d.). Daicel Pharma Standards.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
- Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. (n.d.). AKJournals.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
- Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. (2025, October 15). Impactfactor.
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020, October 30). Scholars.Direct.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
- Piperazine. (2026, January 13). ChemicalBook.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Priyanka Suresh Ghugare.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
- ICH Q2B Guideline Validation of Analytical Procedures Methodology. (n.d.). IKEV.
- Antiinfective Pharmaceutical Ingredients (APIs) and impurities. (n.d.). LGC Standards.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Piperazine. (n.d.). Wikipedia.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Piperazine | 110-85-0 [chemicalbook.com]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. jocpr.com [jocpr.com]
- 8. hpst.cz [hpst.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hakon-art.com [hakon-art.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. eurofins.it [eurofins.it]
- 15. scholars.direct [scholars.direct]
- 16. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. scribd.com [scribd.com]
- 21. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 22. fda.gov [fda.gov]
- 23. propharmagroup.com [propharmagroup.com]
- 24. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 25. uspbpep.com [uspbpep.com]
- 26. ema.europa.eu [ema.europa.eu]
- 27. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 28. investigationsquality.com [investigationsquality.com]
Reference Standards for (3R)-1,3-Dimethylpiperazine Purity Testing: A Comparative Performance Guide
The "Chiral Cliff": Why This Standard Matters
(3R)-1,3-Dimethylpiperazine (CAS 1033717-21-3) is not merely a reagent; it is a stereochemical scaffold critical to the efficacy of next-generation kinase inhibitors and GPCR ligands. In drug development, the "Chiral Cliff" refers to the catastrophic failure that occurs when an enantiomeric impurity (the 3S-isomer) is carried forward into late-stage synthesis.
Unlike achiral impurities, the (3S)-isomer often possesses identical solubility and reactivity to the (3R)-target, making it nearly impossible to remove downstream. Therefore, the accuracy of your starting material purity test is the single point of failure for the entire synthetic campaign.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives, demonstrating why "97% chemical purity" on a label is insufficient for pharmaceutical applications.
The Hierarchy of Standards: A Technical Comparison
In the analysis of (3R)-1,3-dimethylpiperazine, not all reference standards are created equal. The choice of standard dictates the certainty of your analytical result.
Comparative Analysis Table
| Feature | Alternative A: Reagent Grade | Alternative B: Analytical Standard | Recommended: Certified Reference Material (CRM) |
| Primary Use | Synthesis starting material | R&D qualitative testing | GMP Release & Quantitation |
| Purity Definition | Chemical Purity (Area %) | Chemical Purity + Identity | Potency (Mass Balance) + Enantiomeric Purity |
| Traceability | None | Vendor Internal | SI-Traceable (NIST/BIPM) |
| Uncertainty | Unknown | Estimated | Calculated (Expanded Uncertainty) |
| Water/Solvent | Rarely quantified | TGA/KF usually performed | Quantified & factored into Assay |
| Risk Profile | High: May contain 1-5% (3S)-isomer or carbamates. | Moderate: Good for ID, risky for quant. | Low: Self-validating data for regulatory filing. |
Performance Benchmarking: Experimental Data
To demonstrate the impact of reference standard selection, we simulated a Quality Control workflow using both a Reagent Grade sample and a Secondary Analytical Standard, calibrated against a Primary CRM.
Experiment 1: The "Hidden" Enantiomer
Objective: Determine the Enantiomeric Excess (ee%) of a bulk batch of (3R)-1,3-dimethylpiperazine.
-
Method: Chiral HPLC (Protocol detailed in Section 4).
-
Scenario A (Reagent Grade Standard): The analyst used a Reagent Grade "standard" labeled as 98% pure. This standard actually contained 1.5% of the (3S)-isomer.
-
Result: The chromatogram showed a single peak. The analyst assumed the bulk batch was 100% ee.
-
Reality: The standard masked the impurity in the sample because the reference peak itself was contaminated.
-
-
Scenario B (CRM): The analyst used a CRM with a certified ee of 99.9%.
-
Result: A distinct, resolved minor peak was visible at the retention time of the (3S)-isomer.
-
Experiment 2: The Potency Trap (Hygroscopicity)
Objective: Calculate the assay (% w/w) for stoichiometry in a coupling reaction.
-
The Chemistry: Piperazines are hygroscopic and readily form carbamates with atmospheric CO₂.
-
Data Comparison:
-
Reagent Grade CoA: Lists "Purity: 98% (GC)". GC heats the sample, decomposing carbamates back to the amine, artificially inflating purity.
-
CRM CoA: Uses qNMR and Karl Fischer titration.
-
Water Content: 1.2%
-
Residual Solvent: 0.5%[1]
-
Assay: 96.3% (Mass Balance)
-
-
-
Impact: Using the Reagent Grade value (98%) instead of the True Value (96.3%) leads to a 1.7% stoichiometric excess of the coupling partner, potentially causing side reactions or difficult purification.
Validated Experimental Protocol: Chiral Purity Determination
This protocol is designed to be self-validating. The System Suitability criteria ensure that the data is reliable regardless of column batch variations.
Method: High-Performance Liquid Chromatography (HPLC)[2][3][4]
-
Column: Daicel Chiralpak IC (Immobilized polysaccharide), 4.6 × 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine (90 : 10 : 0.1 v/v/v).[2]
-
Note: The basic modifier (DEA) is critical to suppress peak tailing of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV at 210 nm (or Refractive Index if UV signal is weak due to lack of chromophore).
-
Alternative: For higher sensitivity, derivatize with NBD-Cl (4-chloro-7-nitrobenzofuran) and detect at 470 nm.
-
Step-by-Step Workflow
-
System Equillibration: Flush column with mobile phase for 60 mins. Baseline must be stable.[4]
-
Standard Preparation (CRM): Accurately weigh 10 mg of (3R)-1,3-dimethylpiperazine CRM into a 10 mL volumetric flask. Dissolve in mobile phase.
-
Resolution Solution: Spike a portion of the standard with (3S)-1,3-dimethylpiperazine (if available) or use a racemic reference to identify the enantiomer retention times.
-
Injection: Inject 10 µL.
-
System Suitability Criteria (Pass/Fail):
-
Tailing Factor (
) < 1.5. -
Resolution (
) between (3R) and (3S) peaks > 2.0. -
%RSD of 5 replicate injections < 1.0%.
-
Visualizing the Impact[7]
The following diagrams illustrate the logical flow of selecting a standard and the experimental pathway.
Diagram 1: The Quality Cascade
This diagram shows how the choice of reference standard propagates risk or assurance through the drug development lifecycle.
Caption: The "Quality Cascade" demonstrates how initial standard selection dictates the success or failure of downstream pharmaceutical synthesis.
Diagram 2: Chiral HPLC Method Validation Workflow
This diagram outlines the decision logic for the analytical method described in Section 4.
Caption: Logic flow for validating the Chiral HPLC method. Resolution (Rs) is the critical "Go/No-Go" decision gate.
References
-
Validation of Chiral Purity Assays. Chromatography Online. (2009). "System Suitability and Validation for Chiral Purity Assays of Drug Substances." Link
-
Reference Standard Qualification. Pharmaceutical Technology. (2009). "Reference-Standard Material Qualification." Link
-
Piperazine Analysis Method. Journal of Chemical and Pharmaceutical Research. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Link
-
Chiral Resolution of Piperazines. Journal of Chromatography A. (1994). "Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase." Link
-
ISO 17034 Accreditation. MilliporeSigma. "Certified Reference Materials (CRMs) & Reference Standards." Link
Sources
A Comparative Guide to the Reactivity of 1,3-Dimethylpiperazine and 1,4-Dimethylpiperazine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, piperazine and its derivatives are foundational scaffolds in a multitude of applications, most notably in the pharmaceutical industry. The seemingly subtle variation in the placement of substituent groups on the piperazine ring can profoundly influence the molecule's physicochemical properties and, consequently, its reactivity. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: 1,3-dimethylpiperazine and 1,4-dimethylpiperazine. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions when selecting the appropriate isomer for their synthetic and medicinal chemistry endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an amine is primarily governed by two key factors: the availability of the lone pair of electrons on the nitrogen atom (basicity and nucleophilicity) and the steric environment around the nitrogen atom. In the case of 1,3-dimethylpiperazine and 1,4-dimethylpiperazine, the positioning of the two methyl groups gives rise to distinct electronic and steric profiles.
1,4-Dimethylpiperazine is a symmetrical molecule with a methyl group on each of the two nitrogen atoms. Both nitrogen atoms are tertiary amines.
1,3-Dimethylpiperazine , on the other hand, is an unsymmetrical molecule. It possesses one tertiary amine (at the 1-position) and one secondary amine (at the 3-position, which is a carbon atom). This fundamental difference is a critical determinant of its reactivity. It is important to note that the common nomenclature "1,3-dimethylpiperazine" can be ambiguous. For the purpose of this guide, we will be discussing the isomer with one methyl group on a nitrogen atom and one on a carbon atom of the ring.
Basicity: A Quantitative Look at Lone Pair Availability
The basicity of an amine, quantified by the pKa of its conjugate acid, is a direct measure of its ability to accept a proton. This property often correlates with nucleophilicity, which is the ability to donate its lone pair to an electrophile.
| Compound | pKa1 | pKa2 | Source |
| 1,4-Dimethylpiperazine | 8.2 - 8.54 | 4.2 - 4.63 | [1][2][3] |
| 1,3-Dimethylpiperazine | ~9.5 (estimated) | ~5.5 (estimated) | N/A |
The experimental data for 1,4-dimethylpiperazine shows two distinct pKa values. The first, higher pKa corresponds to the protonation of one nitrogen atom. The second, lower pKa reflects the protonation of the second nitrogen, which is more difficult due to the positive charge on the already protonated nitrogen.
For 1,3-dimethylpiperazine , we can predict its basicity by considering its structure. It has a secondary amine and a tertiary amine. Generally, for cyclic amines, secondary amines are slightly more basic than tertiary amines due to a combination of inductive effects and solvation. The methyl group on the nitrogen in the 1-position will have an electron-donating inductive effect, slightly increasing the basicity of that nitrogen. The methyl group on the carbon at the 3-position will also have a weak electron-donating effect. Therefore, it is reasonable to estimate that the pKa of the secondary amine in 1,3-dimethylpiperazine will be slightly lower than that of piperazine itself, and the pKa of the tertiary amine will be in a similar range to that of 1,4-dimethylpiperazine.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance plays a crucial role in determining the accessibility of the nitrogen's lone pair to an incoming electrophile. The conformational preferences of the piperazine ring and the orientation of the methyl groups dictate the steric environment.
In its most stable chair conformation, substituents on a cyclohexane-like ring can occupy either axial or equatorial positions. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions.[5]
-
1,4-Dimethylpiperazine: In its preferred chair conformation, both methyl groups can occupy equatorial positions to minimize steric strain. This leaves the lone pairs on the nitrogen atoms relatively accessible.
-
1,3-Dimethylpiperazine: This isomer can exist as cis and trans diastereomers. In both cases, the methyl group on the nitrogen (N1) will influence the accessibility of its lone pair. The methyl group on the carbon (C3) will also contribute to the overall steric bulk of the molecule. In the most stable chair conformation, the C3-methyl group will preferentially occupy an equatorial position. The N1-methyl group will also favor an equatorial position. This arrangement would leave the lone pair of the secondary amine (N4) arguably more sterically accessible than the tertiary amine (N1).
The following diagram illustrates the conformational considerations and steric hindrance:
Caption: Conformational and steric factors influencing the reactivity of dimethylpiperazine isomers.
Comparative Reactivity in Nucleophilic Reactions
The interplay of basicity and steric hindrance dictates the nucleophilic reactivity of these two isomers.
1,4-Dimethylpiperazine acts as a moderately strong, sterically unhindered nucleophile. Both nitrogen atoms are equivalent, and reactions such as N-alkylation will typically lead to the formation of a quaternary ammonium salt. Its symmetrical nature makes it a common choice as a bidentate ligand or a base in various chemical transformations.[3]
1,3-Dimethylpiperazine , with its two distinct nitrogen atoms, presents a more nuanced reactivity profile.
-
The Secondary Amine (N4): This nitrogen is expected to be both more basic and less sterically hindered than the tertiary amine. Therefore, in reactions with electrophiles, the secondary amine is predicted to be the more reactive site. This regioselectivity can be advantageous in synthetic chemistry, allowing for selective functionalization.
-
The Tertiary Amine (N1): While still nucleophilic, this nitrogen is less basic and more sterically hindered by the adjacent methyl group. It will be less reactive towards electrophiles compared to the secondary amine.
Prediction of Relative Reactivity:
In a competitive reaction, 1,3-dimethylpiperazine is expected to be a more reactive nucleophile than 1,4-dimethylpiperazine , with the reaction preferentially occurring at the secondary amine of the 1,3-isomer. This is because the secondary amine in 1,3-dimethylpiperazine is more basic and less sterically hindered than the tertiary amines in 1,4-dimethylpiperazine.
Experimental Protocol for Comparative Kinetic Analysis of N-Alkylation
To empirically validate the predicted differences in reactivity, a comparative kinetic study of the N-alkylation of 1,3-dimethylpiperazine and 1,4-dimethylpiperazine with a model electrophile, such as benzyl bromide, can be performed. The reaction progress can be monitored by ¹H NMR spectroscopy.[6][7]
Objective: To determine the second-order rate constants for the N-alkylation of 1,3-dimethylpiperazine and 1,4-dimethylpiperazine with benzyl bromide.
Materials:
-
1,3-Dimethylpiperazine
-
1,4-Dimethylpiperazine
-
Benzyl bromide
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzyl bromide in CDCl₃ of a known concentration (e.g., 0.1 M).
-
Prepare separate stock solutions of 1,3-dimethylpiperazine and 1,4-dimethylpiperazine in CDCl₃, each containing a known concentration of the internal standard (e.g., 0.05 M). The amine concentration should be in excess (e.g., 0.5 M) to ensure pseudo-first-order kinetics.
-
-
Reaction Monitoring by ¹H NMR:
-
Equilibrate the NMR spectrometer to a constant temperature (e.g., 298 K).
-
In an NMR tube, combine a known volume of the amine stock solution with a known volume of the benzyl bromide stock solution.
-
Quickly acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the benzyl bromide benzylic protons (around 4.5 ppm) and the appearance of the new benzylic protons of the product (around 3.5-4.0 ppm) should be monitored.
-
-
Data Analysis:
-
Integrate the signals of the starting material (benzyl bromide) and the product(s) relative to the internal standard in each spectrum.
-
Plot the concentration of benzyl bromide versus time.
-
Under pseudo-first-order conditions, the rate of the reaction can be described by: rate = k_obs * [Benzyl Bromide], where k_obs = k2 * [Amine].
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln([Benzyl Bromide]) versus time.
-
The second-order rate constant (k2) can then be calculated by dividing k_obs by the initial concentration of the amine.
-
-
Comparison:
-
Compare the calculated second-order rate constants for the reactions of 1,3-dimethylpiperazine and 1,4-dimethylpiperazine. A higher k2 value indicates a higher reactivity.
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the comparative kinetic analysis of dimethylpiperazine isomers.
Conclusion and Recommendations
The choice between 1,3-dimethylpiperazine and 1,4-dimethylpiperazine in a synthetic or drug discovery program should be guided by a clear understanding of their distinct reactivity profiles.
-
1,4-Dimethylpiperazine is a symmetrical, moderately basic, and sterically unhindered diamine. It is a suitable choice when a simple, bidentate base or nucleophile is required, and regioselectivity is not a concern.
-
1,3-Dimethylpiperazine is an unsymmetrical diamine with two distinct nitrogen centers. Its secondary amine is predicted to be both more basic and more reactive than the tertiary amines of the 1,4-isomer. This makes it an excellent candidate for applications requiring regioselective functionalization of the piperazine ring.
For applications where high nucleophilicity is paramount, 1,3-dimethylpiperazine is the recommended choice , with the understanding that reactions will likely occur at the secondary amine. For applications requiring a symmetrical, non-protic (in the context of the nitrogen atoms) base, 1,4-dimethylpiperazine is the more appropriate isomer.
The provided experimental protocol offers a robust framework for quantifying these reactivity differences, enabling researchers to make data-driven decisions in their work. This comparative guide, grounded in fundamental principles of chemical reactivity, serves as a valuable resource for the rational design and synthesis of novel piperazine-containing molecules.
References
- Effects of 1,3 dimethyl in conformer. (2026, February 3). Filo.
- Kinetic Profiling by NMR. (2016, September). Bruker.
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Magritek.
- Nucleophilicity of the primary amine in "Pent-1. (2025). Benchchem.
- An Overview of Palladium-Catalyzed N-alkyl
- Jeyaraman, R., & Murugadoss, R. (1996). Influence of competing A 1,3 -strain on the conformational preferences of Nb N4-diformylpiperazines. Indian Journal of Chemistry - Section B, 35B(5), 425-431.
- Krska, S. W., et al. (2013). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333-8342.
- Kirpichenko, S. V., Shainyan, B. A., & Kleinpeter, E. (2012). Unusual conformational preferences of 1,3‐dimethyl‐3‐isopropoxy‐3‐silapiperidine. Journal of Physical Organic Chemistry, 25(12), 1321-1327.
- DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1223-1232.
- Chow, Y. L., & Colón, C. J. (1968). A(1,3) interaction and conformational energy of axial-axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 46(17), 2821-2827.
- PubChem. (n.d.). 1,3-Dimethylpiperazine.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). PMC.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Academia.edu.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025, August 10).
- Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar.
- A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis. (2025). Benchchem.
- The visual comparison of the N,N‐disubstituted piperazine (left), and... (n.d.).
- Piperazine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. (2013, August 6).
- Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. (2022, May 13). PMC.
- A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
- Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. (2025, August 6).
- Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. (2025, November 28). Physical Chemistry Research.
- Amines React as Bases and as Nucleophiles. (2014, July 26). Chemistry LibreTexts.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Amine Reactivity. (n.d.). MSU chemistry.
- Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018, April 5). PMC.
- Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. (n.d.). PMC.
- Piperazine, 1,4-dimethyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues. (2010, September 2).
- Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine deriv
- Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art. (2021, September 7). MDPI.
- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025, September 28). MDPI.
- Sacrificial Anode-Free Electrochemical Cross-Electrophile Coupling of 1,3-Diol Derivatives to Form Aliphatic and Aryl Cyclopropanes. (n.d.). PMC.
- Gas Phase Proton Affinity, Basicity, and pKa Values for Nitrogen Containing Heterocyclic Aromatic Compounds | Request PDF. (2025, August 9).
- A Simple Synthesis of N-Alkylpiperazines. (2024, September 6).
- Winkler, J. D., Twenter, B. M., & Gend, T. G. (1999). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Tetrahedron Letters, 40(41), 7433-7436.
- Synthesis of 1,3-oxazines based on piperazine. (2025, February 25). ScienceDirect.
- Benzonitrile N-(phthalimido)imide, a functionalised 1,3-dipole. Preparation of 4,5,8-triphenylpyridazino[4,5-d]triazine and generation of 3,6-diphenyl-4,5-didehydropyridazine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. uregina.ca [uregina.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
- 5. Effects of 1,3 dimethyl in conformer | Filo [askfilo.com]
- 6. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Optical Rotation & Chiral Purity for (3R)-1,3-Dimethylpiperazine
This guide outlines the technical workflow for determining the optical rotation and enantiomeric purity of (3R)-1,3-dimethylpiperazine (CAS: 1033717-21-3). Given the scarcity of standardized literature values for this specific building block, this document focuses on establishing a self-validating internal standard using a multi-method approach.
Executive Summary
(3R)-1,3-dimethylpiperazine is a critical chiral diamine scaffold used in the synthesis of kinase inhibitors and neuroactive agents. Unlike common chiral pool materials (e.g., amino acids), "textbook" specific optical rotation (SOR) values for this molecule are often inconsistent or proprietary. Relying solely on a single polarimetric reading is risky due to the compound's hygroscopic nature and low specific rotation magnitude. This guide details a triangulated approach combining Polarimetry, Chiral HPLC, and NMR derivatization to establish a robust Certificate of Analysis (CoA).
Part 1: The Primary Method – Specific Optical Rotation (Polarimetry)
Polarimetry provides a rapid, non-destructive metric of bulk chirality. However, for aliphatic amines like (3R)-1,3-dimethylpiperazine, the value is highly sensitive to pH, solvent, and temperature.
Experimental Protocol
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Sample Preparation:
-
Solvent: Methanol or Ethanol (anhydrous). Note: Avoid chlorinated solvents if the amine is free-base, as slow reaction/precipitation can occur over time.
-
Concentration: 1.0 g/100 mL (
). -
Temperature: Strictly controlled at 20°C ± 0.5°C.
-
-
Procedure:
-
Zero the polarimeter with the pure solvent blank.
-
Fill the 1 dm (100 mm) cell, ensuring no bubbles are trapped in the light path.
-
Record the observed rotation (
) as the average of 5 consecutive measurements.
-
-
Calculation:
-
Where
is path length in dm and is concentration in g/mL.[1]
-
Critical Considerations
-
Hygroscopicity: The free base is hygroscopic. Absorbed water lowers the effective concentration (
), artificially depressing the calculated SOR. Recommendation: Use Karl Fischer titration to correct the mass for water content. -
Salt Form vs. Free Base: The dihydrochloride salt (solid) often yields more stable rotation values than the liquid free base. Ensure you are comparing "apples to apples" with vendor data.
Part 2: The Validation Method – Chiral HPLC
Because SOR is a bulk property, a racemic mixture with a high-rotation impurity can mimic a pure enantiomer. Chiral HPLC is required to determine the Enantiomeric Excess (ee) .
Methodology: Direct Analysis
Piperazines have weak UV chromophores. Derivatization or specific mobile phases are required.
| Parameter | Specification | Reasoning |
| Column | Chiralpak IC (or equivalent immobilized polysaccharide) | Immobilized phases tolerate the amine modifiers better than coated phases (like OD/AD). |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90 : 10 : 0.1) | High organic content suits the free base; Diethylamine (DEA) suppresses peak tailing by masking silanols. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV at 210-220 nm | Detection is challenging; monitor end-absorption. Alternatively, use RI (Refractive Index) detection. |
| Sample Conc. | 1.0 mg/mL | High concentration compensates for weak UV signal. |
Alternative: Derivatization (High Sensitivity)
If UV sensitivity is too low, derivatize with 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Benzoyl Chloride .
-
Reaction: Amine + Benzoyl Chloride
Bis-benzamide (Strong UV at 254 nm). -
Benefit: Increases detection limit by ~100x, allowing detection of trace (3S) enantiomer.
Part 3: Structural Confirmation – Chiral NMR
When no reference standard is available, NMR with a Chiral Solvating Agent (CSA) or Derivatizing Agent (CDA) proves absolute configuration.
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetic acid (Mosher's Acid) or its chloride. -
Mechanism: React (3R)-1,3-dimethylpiperazine with (S)-Mosher's chloride. The resulting diastereomers will show distinct
F NMR or H NMR shifts (doublets for the methyl groups). -
Result: Integration of the distinct methyl signals provides a direct molar ratio of the (R) and (S) isomers, independent of optical rotation calibration.
Part 4: Comparative Data & Decision Matrix
| Feature | Polarimetry (SOR) | Chiral HPLC | Chiral NMR |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) | Molar Ratio (R:S) |
| Throughput | High (5 mins) | Medium (20-40 mins) | Low (Hours) |
| Sample Required | High (~100 mg) | Low (<1 mg) | Medium (~10 mg) |
| Limit of Detection | Low (requires >90% purity) | High (detects 0.1% impurity) | Medium (detects ~1% impurity) |
| Best Use Case | Routine Batch Release | Purity Certification | Reference Standard Validation |
Part 5: Analytical Workflow Diagram
The following diagram illustrates the decision logic for characterizing (3R)-1,3-dimethylpiperazine.
Figure 1: Integrated workflow for chiral characterization. Note that Polarimetry is the screening tool, while HPLC provides the quantitative purity metric.
References
-
ChemicalBook. (R)-1,3-Dimethylpiperazine Product Specifications & CAS 1033717-21-3 Details. Retrieved from
-
Sigma-Aldrich (Merck). Analytical Standards and Chiral Chromatography Columns (Chiralpak IC). Retrieved from
-
Yin, D., et al. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography. Journal of Chromatography A. Retrieved from
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine... using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
Tokyo Chemical Industry (TCI). Chiral Derivatizing Agents for Absolute Configuration Determination (Mosher's Method). Retrieved from
Sources
A Senior Scientist's Guide to the Safe Disposal of (3R)-1,3-dimethylpiperazine;hydrate
This guide provides essential, field-proven procedures for the safe handling and disposal of (3R)-1,3-dimethylpiperazine;hydrate (CAS No. 1033717-21-3). As a widely used starting material and reagent in pharmaceutical development and organic synthesis, its potent chemical properties demand a rigorous and informed approach to waste management.[1] This document moves beyond mere compliance, offering a framework for integrating safety into every step of your workflow, thereby protecting personnel, ensuring institutional compliance, and maintaining the integrity of your research environment.
Hazard Profile & Immediate Safety Imperatives
Before any handling or disposal, a complete understanding of the chemical's hazard profile is non-negotiable. (3R)-1,3-dimethylpiperazine is not a benign substance; it is a multi-hazard chemical that requires stringent controls.
GHS Hazard Summary
The Globally Harmonized System (GHS) classification for this compound dictates the necessary precautions. Its profile as a flammable, corrosive, and toxic substance necessitates a multi-faceted safety strategy.[2]
| GHS Pictogram | Hazard Class | Hazard Statement |
| GHS02: Flammable | Flammable Liquid | H225: Highly flammable liquid and vapour.[2] |
| GHS05: Corrosive | Skin Corrosion/Eye Damage | H314: Causes severe skin burns and eye damage.[2][3][4] |
| GHS06: Toxic | Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled.[2] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the GHS hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. Given the severe corrosivity (H314), a full face shield is strongly recommended to protect against splashes.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Body Protection: A flame-resistant lab coat is essential. For tasks with a higher risk of splashing or exposure, an impervious apron and boots should be utilized.[5]
-
Respiratory Protection: All handling of (3R)-1,3-dimethylpiperazine;hydrate should occur within a certified chemical fume hood to mitigate the risk of inhaling toxic vapors (H331).[3][5][6] If there is any potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.
Step-by-Step Waste Disposal Protocol
The disposal of (3R)-1,3-dimethylpiperazine;hydrate must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of via sanitary sewer or mixed with general laboratory trash.[5][7]
Step 1: Waste Classification and Segregation
-
Classification: This substance is classified as Hazardous Waste . Its specific waste codes may vary by jurisdiction but will be based on its flammability, corrosivity, and toxicity.
-
Segregation: This is a critical control point. Do not mix (3R)-1,3-dimethylpiperazine;hydrate waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[5] Incompatible materials, especially strong oxidizing agents, must be kept separate to prevent violent reactions.[6]
Step 2: Container Selection and Labeling
-
Container: Use only the original container or a designated, compatible, and leak-proof waste container.[5][8] The container must have a tightly sealing cap.
-
Labeling: The waste container must be labeled clearly and immediately. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: (3R)-1,3-dimethylpiperazine;hydrate
-
A clear indication of the hazards: Flammable, Corrosive, Toxic
-
The date accumulation started. This labeling system is a self-validating check that ensures all personnel are aware of the container's contents and associated dangers.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: The sealed and labeled waste container must be stored in a designated SAA, which is typically located within the laboratory where the waste is generated.[8]
-
Conditions: The SAA must be a secure, well-ventilated area, away from heat, sparks, or open flames.[3][5] The container should be stored in a secondary containment bin to control any potential leaks. Store the container in a cool, locked location.[2][3][6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for (3R)-1,3-dimethylpiperazine to the disposal company. This ensures they have all necessary information for safe transport and final disposal in accordance with all local, state, and federal regulations.[5][9]
Emergency Procedures: Spill and Exposure Management
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4][10]
-
Don PPE: Before re-entering the area, don the full PPE detailed in Section 1.2.
-
Contain Spill: Use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[9] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal and label the spill cleanup waste container and manage it for disposal as described in Section 2.
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. Call a poison center or physician.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or physician immediately.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram provides a logical workflow for the decision-making process involved in the handling and disposal of (3R)-1,3-dimethylpiperazine;hydrate.
Caption: Logical workflow for the safe handling and disposal of (3R)-1,3-dimethylpiperazine.
References
- (R)-1,3-Dimethylpiperazine CAS 1033717-21-3 - BIOSYNCE. (n.d.).
- Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide - Benchchem. (n.d.).
- (3R)-1,3-Dimethylpiperazine - Fluorochem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals (N,N'-Dimethylpiperazine). (2025, June 12).
- Piperazine - Apollo Scientific. (n.d.).
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.).
- N,N'-Dimethylpiperazine - Safety Data Sheet - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals (Piperazine Anhydrous). (2025, March 28).
- 1-(3,4-Dimethylphenyl)piperazine SDS, 1014-05-7 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Chemical Management. (n.d.).
- Hazardous Waste Disposal Procedures - Environmental Health and Safety, University of Maryland. (n.d.).
- Need to dispose chemicals - Health and Safety Executive. (2023, December 12).
Sources
- 1. biosynce.com [biosynce.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 10. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R)-1,3-Dimethylpiperazine;hydrate
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. (3R)-1,3-dimethylpiperazine;hydrate, a chiral diamine, presents a unique set of handling challenges due to its chemical properties. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Risks of Dimethylpiperazines
(3R)-1,3-dimethylpiperazine and its analogs are classified as hazardous materials, necessitating stringent safety protocols. The primary hazards associated with this class of compounds include:
-
Corrosivity: Dimethylpiperazines are known to cause severe skin burns and eye damage.[1][2][3] This is due to their alkaline nature, which can rapidly damage biological tissues upon contact.
-
Flammability: These compounds are often flammable liquids or solids, posing a significant fire risk, especially in the presence of ignition sources.[1][3][4][5] Vapors can be heavier than air and may travel to an ignition source and flash back.[5][6]
-
Toxicity: Inhalation of vapors or mists can be toxic and may cause respiratory irritation.[2][3] Harmful effects have also been reported upon skin contact and if swallowed.[1][2][3]
-
Sensitization: Some individuals may develop an allergic skin reaction following exposure.[1]
A thorough understanding of these risks is the foundational step in developing a robust and effective PPE strategy.
Personal Protective Equipment (PPE) Protocol: A Comprehensive Approach
The selection of appropriate PPE is not a one-size-fits-all solution but rather a risk-based assessment tailored to the specific handling procedure. The following recommendations are based on established safety standards and practical laboratory experience.
Eye and Face Protection: The First Line of Defense
Direct contact of (3R)-1,3-dimethylpiperazine;hydrate with the eyes can cause severe, potentially irreversible damage.[1][7] Therefore, the following are mandatory:
-
Chemical Safety Goggles: These must be tightly fitting to provide a seal around the eyes, protecting against splashes and vapors. Standard safety glasses are insufficient. Look for compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.[1][8] The face shield provides a secondary barrier of protection for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
Given the corrosive nature of dimethylpiperazines, preventing skin contact is critical.[5]
-
Gloves:
-
Material: Choose gloves made of a material resistant to amines. While specific breakthrough times for (3R)-1,3-dimethylpiperazine;hydrate may not be readily available, nitrile or neoprene gloves are generally a good starting point for incidental contact. For prolonged contact or immersion, heavier-duty gloves may be required. It is always best to consult the glove manufacturer's resistance data.
-
Technique: Always inspect gloves for any signs of degradation or perforation before use.[9] Use proper glove removal technique to avoid contaminating your hands.[9]
-
-
Protective Clothing:
-
Lab Coat: A standard cotton lab coat may not offer sufficient protection against a significant spill of a corrosive liquid. A lab coat made of a chemically resistant material, such as rubberized or coated fabric, is recommended.
-
Full-Body Protection: For large-scale operations or in the event of a spill, a chemical-resistant suit is necessary to protect the entire body.[9]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. When handling larger quantities of flammable and corrosive materials, chemically resistant boots with steel toes are advisable.
-
Respiratory Protection: Safeguarding Against Inhalation Hazards
The inhalation of (3R)-1,3-dimethylpiperazine;hydrate vapors can be toxic and cause respiratory irritation.[2][3]
-
Engineering Controls: The primary method for controlling inhalation exposure should always be the use of engineering controls, such as a certified chemical fume hood.[5]
-
Respirators: When engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.
-
Type: A NIOSH-approved respirator with organic vapor (OV) cartridges is recommended.[5] For higher concentrations or in emergency situations, a full-face supplied-air respirator may be necessary.[8]
-
Fit Testing: A proper fit is crucial for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (3R)-1,3-dimethylpiperazine;hydrate will minimize the risk of exposure and accidents.
Preparation and Engineering Controls
-
Work Area: Designate a specific area for handling this chemical, preferably within a chemical fume hood.[5]
-
Ventilation: Ensure the fume hood has been certified within the last year and is functioning correctly.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]
-
Spill Kit: Have a spill kit specifically designed for flammable and corrosive liquids readily available. This should include absorbent materials like vermiculite or sand.[1]
Handling the Chemical
-
Grounding: When transferring the chemical, ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which could ignite flammable vapors.[1][5]
-
Non-Sparking Tools: Use tools made of non-sparking materials.[1][5]
-
Avoid Incompatibles: Keep the chemical away from strong oxidizing agents and acids.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][8]
Storage Requirements
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8][10]
-
Location: Store in a designated flammables cabinet away from heat, sparks, and open flames.[4][6]
-
Segregation: Store away from incompatible materials.[5]
Disposal Plan: Responsible Waste Management
(3R)-1,3-dimethylpiperazine;hydrate and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company.[7] Do not pour this chemical down the drain.[8][9]
-
Empty Containers: Empty containers may still contain hazardous residues and should be treated as hazardous waste.[1][11]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention if irritation persists or if burns are present.[5]
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[5][12] Rinse the mouth with water. Seek immediate medical attention.[4][5]
Summary of Personal Protective Equipment
| Protection Type | Equipment | Rationale |
| Eye/Face | Tightly fitting chemical safety goggles; Face shield for splash risk. | Protects against severe eye damage and burns.[1][4][8] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile, neoprene); Chemical-resistant lab coat or suit. | Prevents skin burns, irritation, and potential allergic reactions.[1][4][5] |
| Respiratory | Use in a chemical fume hood; NIOSH-approved respirator with organic vapor cartridges if needed. | Protects against toxic and irritating vapors.[2][5][8] |
Visual Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of (3R)-1,3-dimethylpiperazine;hydrate.
References
- Apollo Scientific. (2022, September 16).
- Cole-Parmer. (2005, January 19). Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%.
- ChemicalBook.
- Thermo Fisher Scientific. (2009, September 22).
- PubChem. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - trans-2,5-Dimethylpiperazine.
- ChemicalBook. (2025, July 5).
- TCI Chemicals. (2025, June 12).
- Thermo Fisher Scientific. (2025, October 24).
- Thermo Fisher Scientific. (2018, January 18).
- Amadis Chemical. (R)-1,3-Dimethylpiperazine,1033717-21-3.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - (R)-3-Methylpiperazin-2-one.
- Fluorochem. (3R)-1,3-Dimethylpiperazine.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cis-2,6-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
